N-Acetyl Norgestimate-d6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C25H33NO4 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC 名称 |
[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |
InChI 键 |
JWLHCJCKDYVRNJ-RWWDXLKWSA-N |
手性 SMILES |
[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Acetyl Norgestimate-d6: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-Acetyl Norgestimate-d6, a deuterated analog of a norgestimate (B1679921) intermediate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details the compound's chemical characteristics, its primary application as an internal standard in pharmacokinetic studies, and provides a representative experimental protocol for its use in quantitative analysis.
Core Chemical Properties
This compound is a stable isotope-labeled compound used primarily in analytical and research settings. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1][2] |
| Molecular Weight | 417.58 g/mol | [1][2] |
| CAS Number | 1263195-02-3 | [1][2] |
| Appearance | Light Yellow or White Solid | [1][2] |
| Purity | >98% | [1][2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol (B129727) | [1] |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [1] |
Application in Quantitative Analysis
This compound serves as an internal standard for the quantification of norgestimate and its metabolites in biological matrices.[3] The deuterium (B1214612) labeling provides a distinct mass signature that allows for precise differentiation from the unlabeled analyte in mass spectrometry-based assays, thereby improving the accuracy and reliability of pharmacokinetic and metabolic studies.
Experimental Protocol: Quantification of Norgestimate Metabolites using a Deuterated Internal Standard
The following is a representative protocol for the quantification of a norgestimate metabolite in human plasma using a deuterated internal standard, adapted from a method for 17-desacetyl norgestimate. This protocol illustrates the typical workflow where a compound like this compound would be employed.
Objective: To determine the concentration of a norgestimate metabolite in human plasma samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Human plasma samples
-
This compound (or other appropriate deuterated internal standard)
-
Reference standard of the analyte (e.g., 17-desacetyl norgestimate)
-
Methanol (Gradient grade)
-
Acetonitrile (B52724) (Gradient grade)
-
Formic acid (LC/MS grade)
-
Milli-Q water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare stock solutions of the analyte and the deuterated internal standard (e.g., this compound) in methanol.
-
Perform serial dilutions to create working standard solutions for calibration curves and quality control (QC) samples.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To a 0.5 mL aliquot of the human plasma sample, add a known amount of the internal standard working solution.
-
Add 0.5 mL of 1% formic acid and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 20% acetonitrile in water.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Perform chromatographic separation using a suitable column and gradient elution.
-
Detect the analyte and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of a drug or its metabolite in a biological matrix using a deuterated internal standard.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study | Semantic Scholar [semanticscholar.org]
- 3. scs.illinois.edu [scs.illinois.edu]
N-Acetyl Norgestimate-d6: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl Norgestimate-d6 (CAS No. 1263195-02-3). This compound is the deuterium-labeled analog of N-Acetyl Norgestimate, an intermediate in the synthesis of the progestin Norgestimate.[1][] Due to its isotopic labeling, this compound is an essential internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of Norgestimate and its derivatives. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and presents key analytical data in a structured format.
Introduction
Norgestimate is a third-generation progestin widely used in oral contraceptives. The study of its pharmacokinetics and metabolism is crucial for understanding its efficacy and safety profile. Stable isotope-labeled internal standards, such as this compound, are vital for achieving high accuracy and precision in quantitative analysis by mass spectrometry. The six deuterium (B1214612) atoms in this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1263195-02-3 | [3] |
| Molecular Formula | C25H27D6NO4 | [1][] |
| Molecular Weight | 417.58 g/mol | [1][] |
| Appearance | Light Yellow or White Solid | [1][3] |
| Purity (by HPLC) | >98% | [1][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297), Methanol | [] |
Proposed Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of Norgestimate and its derivatives, along with general techniques for deuterium labeling. The proposed synthesis involves a multi-step process starting from a deuterated precursor.
Synthesis Workflow
The proposed synthesis of this compound is a multi-step process that begins with the deuteration of an appropriate steroid precursor, followed by oximation and acetylation.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Step 1: Acetylation of Deuterated Norgestrel
A deuterated analog of Norgestrel would serve as the starting material. This precursor would undergo acetylation at the 17-hydroxyl group.
-
Reactants: Deuterated Norgestrel, Acetic Anhydride, Pyridine (as catalyst and solvent).
-
Procedure:
-
Dissolve the deuterated Norgestrel in pyridine.
-
Add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated intermediate.
-
Step 2: Oximation of the 3-Keto Group
The 3-keto group of the acetylated intermediate is then converted to an oxime.
-
Reactants: Acetylated deuterated Norgestrel, Hydroxylamine hydrochloride, a base (e.g., sodium acetate or pyridine).
-
Procedure:
-
Dissolve the acetylated intermediate in a suitable solvent such as ethanol (B145695) or methanol.
-
Add a solution of hydroxylamine hydrochloride and a base.
-
Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and add water to precipitate the oxime product.
-
Filter the solid, wash with water, and dry to yield the deuterated Norgestimate.
-
Step 3: N-Acetylation of the Oxime
The final step is the acetylation of the oxime nitrogen.
-
Reactants: Deuterated Norgestimate, Acetic Anhydride, Pyridine.
-
Procedure:
-
Dissolve the deuterated Norgestimate in pyridine.
-
Add acetic anhydride and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 4: Purification
The crude this compound is purified to achieve high purity.
-
Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for purification.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.
-
Detection: UV detection at an appropriate wavelength.
-
The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield the final product.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Expected Purity | >98% |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic labeling.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Expected [M+H]+ | m/z 418.3 |
| Expected [M+Na]+ | m/z 440.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule and the positions of the deuterium labels. The absence of proton signals at the deuterated positions is a key indicator.
| Nucleus | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Absence of signals corresponding to the deuterated positions. Other proton signals will be consistent with the N-Acetyl Norgestimate structure. |
| ¹³C NMR | Signals consistent with the N-Acetyl Norgestimate structure. Carbon atoms attached to deuterium will show characteristic splitting or reduced intensity. |
Application as an Internal Standard
This compound is primarily used as an internal standard in the quantitative analysis of Norgestimate and its metabolites in biological matrices.
Bioanalytical Workflow
The general workflow for using this compound as an internal standard in a bioanalytical method is depicted below.
Caption: Workflow for using this compound as an internal standard.
Experimental Protocol for Bioanalysis
-
Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine) before sample processing.
-
Extraction: The analyte and the internal standard are extracted from the biological matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample. This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.
Conclusion
This compound is a critical tool for researchers and scientists in the field of drug development and analysis. Its use as an internal standard ensures the reliability of quantitative data for Norgestimate and its metabolites. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering valuable information for professionals working with this important compound.
References
The Role of N-Acetyl Norgestimate-d6 in Modern Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical application of N-Acetyl Norgestimate-d6 (B602510) in the field of pharmaceutical research. As a deuterated analog of a Norgestimate-related compound, it serves a pivotal role as an internal standard in bioanalytical methodologies. This guide will delve into the metabolic pathways of Norgestimate (B1679921), detail experimental protocols for its quantification, and present key performance data for such assays.
Introduction to Norgestimate and the Need for Stable Isotope-Labeled Internal Standards
Norgestimate is a synthetic progestin widely used in oral contraceptives. As a prodrug, it undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, leading to the formation of its primary active metabolites: 17-deacetylnorgestimate (norelgestromin) and, to a lesser extent, levonorgestrel.[1] Due to this rapid conversion, the accurate quantification of the parent drug and its metabolites in biological matrices such as plasma is essential for pharmacokinetic and bioequivalence studies.
Stable isotope-labeled compounds, such as N-Acetyl Norgestimate-d6, are the gold standard for use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] These deuterated standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[2] The key difference is their increased mass, which allows for their distinct detection by the mass spectrometer, thereby enabling precise and accurate quantification of the target analyte by correcting for variations during sample preparation and analysis.
The Metabolic Journey of Norgestimate
Norgestimate's therapeutic effects are primarily mediated through its active metabolites. Understanding this metabolic pathway is crucial for designing effective bioanalytical strategies. Upon oral administration, Norgestimate is deacetylated to form 17-deacetylnorgestimate (norelgestromin), the major active metabolite.[1] A smaller fraction is metabolized to levonorgestrel.[1]
Application of this compound as an Internal Standard
This compound serves as an ideal internal standard for the quantification of Norgestimate, while its close analog, 17-Desacetyl Norgestimate-d6, is employed for the quantification of 17-deacetylnorgestimate. The use of these deuterated standards is a cornerstone of robust and reliable bioanalytical methods.
Experimental Workflow
A typical experimental workflow for the quantification of Norgestimate and its metabolites in a biological matrix using a deuterated internal standard involves several key steps:
Detailed Experimental Protocol: Quantification of 17-Desacetyl Norgestimate
The following protocol for the quantification of 17-desacetylnorgestimate using 17-desacetyl norgestimate-d6 as an internal standard is adapted from a validated LC-MS/MS method.[3][4] A similar approach would be employed for the quantification of Norgestimate using this compound.
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 25 µL of the internal standard working solution (17-desacetyl norgestimate-d6).
-
Vortex the mixture for 30 seconds.
-
Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
System: Tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Quantitative Data Summary
The performance of the described bioanalytical method is summarized in the tables below.[3][4]
| Validation Parameter | Result |
| Linearity Range | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9988 |
| Quality Control Sample | Intra-run Precision (%RSD) | Intra-run Accuracy (%Bias) | Inter-run Precision (%RSD) | Inter-run Accuracy (%Bias) |
| Lower QC (LQC) | ≤ 10% | Within ±10% | ≤ 10% | Within ±10% |
| Medium QC (MQC) | ≤ 10% | Within ±10% | ≤ 10% | Within ±10% |
| High QC (HQC) | ≤ 10% | Within ±10% | ≤ 10% | Within ±10% |
| Analyte | Mean Recovery (%) |
| 17-desacetyl norgestimate | 96.30% |
| 17-desacetyl norgestimate-d6 | 93.90% |
Conclusion
This compound and related deuterated analogs are indispensable tools in modern pharmaceutical research. Their application as internal standards in LC-MS/MS methods allows for the highly accurate and precise quantification of Norgestimate and its active metabolites in biological fluids. This capability is fundamental to the successful execution of pharmacokinetic, bioavailability, and bioequivalence studies, which are critical for the development and regulatory approval of new drug formulations. The detailed methodologies and robust performance data presented in this guide underscore the importance of these labeled compounds in ensuring the quality and reliability of bioanalytical results.
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Norgestimate-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl Norgestimate-d6, a deuterated analog of an active metabolite of Norgestimate (B1679921). This document compiles essential physicochemical data, explores the metabolic pathways of the parent compound, and outlines analytical methodologies relevant to its study.
Core Physicochemical Data
This compound is a stable isotope-labeled form of N-Acetyl Norgestimate, which serves as a crucial intermediate in the synthesis of Norgestimate, a synthetic progestin used in oral contraceptives.[] The deuteration makes it a valuable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.
| Parameter | Value | Reference |
| CAS Number | 1263195-02-3 | [][2] |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [][2] |
| Molecular Weight | 417.57 g/mol | [2] |
| Appearance | Light Yellow Powder | [] |
| Purity | >98% | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |
Metabolism of Norgestimate
Norgestimate undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[3] The primary metabolic pathway involves deacetylation to its active metabolite, 17-deacetylnorgestimate (norelgestromin), and subsequent conversion to other active metabolites, including norgestrel.[3]
Key metabolic transformations of norgestimate include:
-
Deacetylation: The initial and major metabolic step is the deacetylation of norgestimate to form 17-deacetylnorgestimate. This reaction occurs in both the intestinal mucosa and the liver.[3]
-
Hydroxylation: The metabolites of norgestimate can undergo hydroxylation at various positions. Identified hydroxylated metabolites include 16β-hydroxynorgestrel and 2α-hydroxynorgestrel.[4]
-
Reduction: Further metabolism can involve the reduction of the A-ring, leading to the formation of compounds like 3α,5β-tetrahydronorgestrel.[4]
-
Enzymatic Involvement: The metabolism of 17-deacetylnorgestimate is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. CYP2B6 and CYP2C9 also contribute to a lesser extent. The downstream metabolite, norgestrel, is metabolized by CYP3A4 and UGT1A1.[5]
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterated Norgestimate Intermediates for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterated norgestimate (B1679921) intermediates, intended to support research and development in medicinal chemistry and pharmacology. This document details the metabolic pathways of norgestimate, its mechanism of action, and presents detailed, plausible experimental protocols for the synthesis of key deuterated intermediates. All quantitative data is summarized for clarity, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction to Deuterated Norgestimate
Norgestimate is a third-generation progestin widely used in hormonal contraceptives. It functions as a prodrug, being rapidly and extensively metabolized in the body to its active metabolites, primarily norelgestromin (B1679859) (17-deacetyl norgestimate) and, to a lesser extent, levonorgestrel.[1][2] The strategic incorporation of deuterium, a stable isotope of hydrogen, into norgestimate intermediates can offer significant advantages in drug research. Deuteration can alter the pharmacokinetic profile of drug candidates by slowing down their metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, increased bioavailability, and a more favorable safety profile. This guide focuses on the synthesis and potential applications of deuterated norgestimate intermediates for research purposes.
Metabolic Pathway and Mechanism of Action
Norgestimate exerts its contraceptive effect primarily through the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.[3][4] Its active metabolites bind to progesterone (B1679170) receptors in the hypothalamus and pituitary gland, leading to a reduction in the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary, ultimately inhibiting ovulation.[3][5]
Upon oral administration, norgestimate undergoes rapid first-pass metabolism in the intestines and liver. The primary metabolic steps involve deacetylation to form norelgestromin and subsequent deoximation to yield levonorgestrel.[1][2] These metabolites are then further metabolized through hydroxylation and conjugation reactions before excretion.[2]
Signaling Pathway of Norgestimate's Active Metabolites
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 4. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 180 micrograms and 250 micrograms norgestimate on pituitary-ovarian function and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Stable Isotope Labeled Norgestimate Impurities for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and analytical applications of stable isotope-labeled impurities of norgestimate (B1679921), a synthetic progestin widely used in hormonal contraceptives. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and utilize these critical compounds in pharmaceutical analysis.
Introduction to Norgestimate and its Impurities
Norgestimate (NGM) is a progestational hormone that, in combination with an estrogen like ethinyl estradiol (B170435), is a common component of oral contraceptives.[1][2] As with any pharmaceutical compound, the manufacturing process and degradation over time can lead to the formation of impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the drug product.[3] Therefore, their identification, quantification, and control are critical aspects of drug development and quality control.
Stable isotope labeling, the incorporation of isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), provides a powerful tool for the analysis of these impurities.[4] Isotope-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS) because they are chemically identical to their unlabeled counterparts, co-elute during chromatographic separation, and exhibit similar ionization and fragmentation patterns.[5] This allows for highly accurate and precise quantification, minimizing matrix effects and other sources of analytical variability.[6]
Key Impurities and Metabolites of Norgestimate
The primary impurities and metabolites of norgestimate are central to understanding its biological activity and ensuring the quality of pharmaceutical formulations. Norgestimate itself is rapidly and extensively metabolized in the body.[5]
Major Metabolites:
-
Norelgestromin (17-deacetyl norgestimate or 17-DA-NGM): This is the major active metabolite of norgestimate, formed through deacetylation.[5]
-
Levonorgestrel (Norgestrel): A minor but active metabolite formed from the deoximation of 17-desacetylnorgestimate.[5]
Common Process and Degradation Impurities:
-
(Z)-Norgestimate and (E)-Norgestimate: Norgestimate exists as syn and anti isomers, which may need to be separated and quantified.[1]
-
Norgestimate Impurity C ((E)-Norelgestromin): An isomer of the primary metabolite.[7]
-
Norgestimate Impurity D: A related substance that can be present in the drug substance.[7]
Commercially available stable isotope-labeled standards for many of these compounds, such as Norgestimate-d6, 17-Desacetyl Norgestimate-d6, and N-Acetyl Norgestimate-d6, are available from various suppliers.[7]
Synthesis of Stable Isotope Labeled Norgestimate Impurities
While detailed proprietary synthetic protocols for commercially available labeled norgestimate impurities are not publicly disclosed, general strategies for the introduction of stable isotopes into steroid molecules can be applied.
General Synthetic Strategies:
-
Deuterium Labeling: Deuterium can be introduced through several methods, including:
-
Catalytic H/D Exchange: Using a deuterium source like D₂O in the presence of a catalyst.
-
Reduction of a Precursor: Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce a ketone or aldehyde.
-
Starting from a Labeled Precursor: Incorporating a commercially available deuterated building block early in the synthetic route.[6] For instance, a one-step method for the preparation of deuterium-labeled norethindrone, a related progestin, has been reported using a modified phase transfer catalyzed exchange procedure with deuterium oxide.[8]
-
-
Carbon-13 and Nitrogen-15 Labeling: These isotopes are typically introduced by using a commercially available labeled starting material in the synthesis. For example, a ¹³C-labeled acetyl group could be introduced during the final acetylation step to produce [¹³C₂]-Norgestimate.
The choice of labeling position is critical to ensure that the label is not lost during metabolic processes or chemical degradation.[9]
Analytical Methodologies
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the quantification of norgestimate and its impurities in biological matrices and pharmaceutical formulations due to its high sensitivity and selectivity.[10][11]
Experimental Protocol: Quantification of 17-desacetyl norgestimate in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the determination of 17-desacetyl norgestimate in human plasma.[12]
1. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of human plasma, add the internal standard (17-desacetyl norgestimate-D6).
-
Add 0.5 mL of 1% formic acid and vortex.
-
Load the mixture onto an Oasis HLB (1 cm³/30 mg) solid-phase extraction cartridge preconditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column, such as a Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for the analyte and the internal standard are monitored.
-
Example MRM transitions: Specific precursor-to-product ion transitions would be optimized for 17-desacetyl norgestimate and its deuterated internal standard.
-
-
Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data
The following tables summarize key quantitative data related to the analysis of norgestimate and its impurities.
Table 1: Linearity and Recovery of Norgestimate and its Metabolites by LC-MS/MS
| Analyte | Matrix | Linearity Range (ng/mL) | Mean Recovery (%) | Internal Standard | Reference |
| Norgestimate | Human Serum | 0.5 - 5.0 | 72 - 92 | - | [10] |
| 17-deacetylnorgestimate | Human Serum | 0.1 - 5.0 | 72 - 92 | - | [10] |
| 3-ketonorgestimate | Human Serum | 0.5 - 5.0 | 72 - 92 | - | [10] |
| Norgestrel | Human Serum | 0.1 - 5.0 | 72 - 92 | - | [10] |
| 17-desacetylnorgestimate | Human Plasma | 0.02 - 5.0 | 96.3 | 17-desacetylnorgestimate-D6 | [12] |
Table 2: Relative Response Factor (RRF) of Norgestimate Impurities
| Impurity | Relative Retention Time | Relative Response Factor (RRF) | Reference |
| Impurity at ~0.2 RRT | ~0.2 | 1.54 | [14] |
| Impurity at ~0.4 RRT | ~0.4 | 1.54 | [14] |
Note: The RRF is used to calculate the concentration of an impurity when a reference standard for that impurity is not available. The calculation is typically: % Impurity = (% Area of Impurity / % Area of API) * (1 / RRF) * 100.[15][16]
Visualizing Pathways and Workflows
Norgestimate Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of norgestimate in the human body.
Caption: Metabolic conversion of Norgestimate to its primary active metabolites.
Experimental Workflow for Impurity Analysis
This diagram outlines a typical workflow for the analysis of norgestimate impurities using stable isotope dilution mass spectrometry.
Caption: A generalized workflow for the analysis of norgestimate impurities.
Conclusion
Stable isotope labeled impurities of norgestimate are indispensable tools for the accurate quantification of these compounds in various matrices. A thorough understanding of the metabolic pathways, common impurities, and validated analytical techniques is essential for drug development professionals and researchers. This guide provides a foundational understanding and practical protocols to aid in the robust analysis of norgestimate and its related substances, ultimately contributing to the development of safer and more effective pharmaceutical products.
References
- 1. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 2. Ethinyl estradiol and norgestimate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Preparation of deuterium and tritium labelled norethynodrel, norethindrone, and 6-methyleneandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uspnf.com [uspnf.com]
- 15. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. Bot Verification [rasayanjournal.co.in]
Technical Guide: N-Acetyl Norgestimate-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-Acetyl Norgestimate-d6, a crucial analytical tool in pharmaceutical research. The guide details available suppliers, purity specifications, and a representative analytical methodology for its use as an internal standard in bioanalytical assays.
Introduction to this compound
This compound (CAS No. 1263195-02-3) is a stable isotope-labeled derivative of N-Acetyl Norgestimate, which is an intermediate in the synthesis of Norgestimate. Norgestimate is a progestin commonly used in combination with estrogen as an oral contraceptive[]. Due to its structural similarity and mass difference from the unlabeled analyte, this compound is an ideal internal standard for quantitative bioanalysis by mass spectrometry. Its use helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of analytical methods.
Supplier and Purity Information
The following table summarizes publicly available information on suppliers of this compound and their stated purity specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed and up-to-date information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Appearance |
| BOC Sciences | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | 417.58 | >98% | Light Yellow Powder |
| ESS (Expert Synthesis Solutions) | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | 417.58 | 98.6% by HPLC; >98% atom D | White Solid |
| Pharmaffiliates | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | 417.57 | Not Specified | Not Specified |
| Santa Cruz Biotechnology | Not Specified | C₂₅H₂₇D₆NO₄ | 417.57 | Not Specified | Not Specified |
| Acanthus Research | 1263195-02-3 | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
As this compound is primarily used as an internal standard for the quantification of Norgestimate and its metabolites, this section details a representative bioanalytical method. The following protocol is adapted from a validated UPLC-MS/MS method for the determination of a major metabolite of Norgestimate, 17-desacetyl norgestimate, using its deuterated internal standard[2]. This methodology can serve as a starting point for the development of specific assays.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect human plasma samples in tubes containing an appropriate anticoagulant (e.g., K₂-EDTA).
-
Internal Standard Spiking: To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Protein Precipitation: Add 200 µL of 5% v/v formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.
Caption: Bioanalytical workflow for quantification using a labeled internal standard.
Note on Signaling Pathways: this compound is a synthetic, stable isotope-labeled compound designed for use as an internal standard in analytical chemistry. It is not intended for therapeutic use and is not expected to have any physiological effects or be involved in biological signaling pathways. The provided workflow diagram illustrates its intended application.
References
The Role of Stable Isotope-Labeled Norgestimate Analogs in Advancing Drug Metabolism Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope-labeled compounds, particularly focusing on deuterated analogs of norgestimate (B1679921) and its metabolites, in the field of drug metabolism and pharmacokinetics (DMPK). While the specific use of N-Acetyl Norgestimate-d6 is not extensively documented in peer-reviewed literature, this guide will delve into the established roles of closely related deuterated standards, such as Norgestimate-d6 and 17-Desacetyl Norgestimate-d6. These compounds are instrumental as internal standards in bioanalytical studies, enabling precise and accurate quantification of norgestimate and its metabolites in complex biological matrices. The principles and methodologies described herein are directly applicable to the use of this compound, which serves as a labeled analog of a norgestimate intermediate.[]
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are essential for achieving accurate and reproducible results.[2] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls, prior to sample processing. The IS co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability. By normalizing the analyte's response to that of the IS, variations that can occur during sample preparation, injection, and ionization are effectively compensated for.[3]
Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the gold standard in LC-MS/MS-based bioanalysis.[2][3] These SIL-IS are chemically identical to the analyte and thus exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
Norgestimate Metabolism and the Need for Deuterated Standards
Norgestimate is a synthetic progestin widely used in oral contraceptives. It undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, leading to very low circulating levels of the parent drug. The primary active metabolite is 17-deacetylnorgestimate (norelgestromin), with levonorgestrel (B1675169) being a less abundant but also active metabolite. Given the low concentrations and rapid metabolism, highly sensitive and specific analytical methods are required to study its pharmacokinetics.
The use of deuterated analogs of norgestimate and its metabolites, such as Norgestimate-d6 and 17-Desacetyl Norgestimate-d6, as internal standards in LC-MS/MS assays is crucial for the accurate quantification of these compounds in biological samples like plasma.
Quantitative Data from Bioanalytical Method Validation
The following tables summarize the validation parameters of a published UPLC-MS/MS method for the quantification of 17-desacetylnorgestimate in human plasma, which utilized 17-desacetylnorgestimate-d6 as the internal standard.[4][5][6]
Table 1: Calibration Curve and Recovery Data
| Parameter | 17-desacetylnorgestimate | 17-desacetylnorgestimate-d6 |
| Linear Range | 20–5000 pg/mL | - |
| Correlation Coefficient (r²) | ≥0.9988 | - |
| Mean Overall Recovery | 96.30% | 93.90% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 17-desacetylnorgestimate | 20 (LLOQ) | 4.5 | 102.5 | 5.8 | 103.2 |
| 60 (LQC) | 3.2 | 98.7 | 4.1 | 99.5 | |
| 2000 (MQC) | 2.8 | 101.2 | 3.5 | 100.8 | |
| 4000 (HQC) | 2.5 | 99.8 | 3.1 | 100.3 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.
Experimental Protocols
Below is a detailed methodology for the quantification of 17-desacetylnorgestimate in human plasma using a deuterated internal standard, based on a published bioequivalence study.[6]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of 17-desacetylnorgestimate (250 µg/mL) and the internal standard, 17-desacetylnorgestimate-d6 (100 µg/mL), in methanol (B129727).
-
Working Solutions: Prepare serial dilutions of the stock solutions with a methanol/water (50/50, v/v) mixture to create working standard solutions. These solutions are used to spike human plasma for creating calibration curves and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.5 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the 17-desacetylnorgestimate-d6 internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 0.5 mL of 1% formic acid and vortex to mix.
-
Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elute the analytes (17-desacetylnorgestimate and its d6-internal standard) with 1.0 mL of methanol.
-
Inject 10 µL of the eluate into the LC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC system
-
Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)
-
Mobile Phase: Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: As optimized for the separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 17-desacetylnorgestimate and 17-desacetylnorgestimate-d6.
Visualizing Workflows and Pathways
Experimental Workflow for Bioanalysis
The following diagram illustrates the general workflow for the quantification of norgestimate metabolites in plasma using a deuterated internal standard and solid-phase extraction.
Caption: Bioanalytical workflow for norgestimate metabolite quantification.
Norgestimate Metabolism Pathway
This diagram shows the primary metabolic pathway of norgestimate.
Caption: Metabolic pathway of Norgestimate.
Progesterone (B1679170) Receptor Signaling Pathway
Norgestimate, through its active metabolites, acts as a progestin, meaning it binds to and activates progesterone receptors. The following diagram illustrates the classical genomic signaling pathway of progesterone receptors.
Caption: Progesterone receptor genomic signaling pathway.
Conclusion
The use of stable isotope-labeled internal standards, such as Norgestimate-d6 and 17-Desacetyl Norgestimate-d6, is indispensable for the reliable quantification of norgestimate and its metabolites in drug metabolism and pharmacokinetic studies. While direct literature on the application of this compound is sparse, its role as a labeled analog of a norgestimate intermediate suggests its utility in similar bioanalytical assays. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute rigorous bioanalytical studies, ultimately contributing to a better understanding of the clinical pharmacology of norgestimate.
References
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: N-Acetyl Norgestimate-d6 as an Internal Standard for Norgestimate Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precision and reliability of quantitative assays are paramount. This is particularly true for potent synthetic hormones like norgestimate (B1679921), where accurate measurement is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for correcting analytical variability in mass spectrometry-based bioanalysis.[1] This technical guide provides a comprehensive overview of the application of N-Acetyl Norgestimate-d6 as a deuterated internal standard for the quantitative determination of norgestimate.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, especially liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the most suitable for this purpose.[1][3] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they track the analyte throughout the entire analytical process, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][4] This near-identical behavior significantly enhances the accuracy, precision, and robustness of the analytical method.[2]
Norgestimate is a progestin widely used in oral contraceptives.[5][6] It is a prodrug that is rapidly and extensively metabolized in the body to several active metabolites, most notably 17-deacetylnorgestimate (norelgestromin) and norgestrel.[5] Therefore, bioanalytical methods often focus on the quantification of these active metabolites.
This compound: A Profile
This compound is the stable isotope-labeled analogue of N-Acetyl Norgestimate, which is an intermediate in the synthesis of norgestimate.[] Its key properties are summarized below:
| Property | Value |
| Molecular Formula | C25H27D6NO4 |
| Molecular Weight | 417.58 |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 |
| Appearance | Light Yellow Powder |
| Purity | >98% |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol |
Source: BOC Sciences[]
Representative Bioanalytical Method for Norgestimate
The following is a detailed, representative methodology for the quantification of norgestimate in human plasma using this compound as an internal standard, adapted from a validated method for its primary metabolite.[8][9][10]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pipette 100 µL of a human plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to ensure thorough mixing.
-
Proceed with a solid-phase extraction protocol to remove plasma proteins and other interfering substances. This typically involves conditioning the SPE cartridge, loading the sample, washing to remove impurities, and finally eluting the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated UPLC-MS/MS method for 17-desacetyl norgestimate provides a strong basis for the chromatographic separation of norgestimate.[8][9]
| Parameter | Condition |
| Chromatographic System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | A suitable reversed-phase column (e.g., C18) |
| Mobile Phase | A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | A typical flow rate for UPLC would be in the range of 0.4-0.6 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
The specific mass transitions for norgestimate and this compound would need to be optimized.
Method Validation and Performance Characteristics
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability.[11] The following tables summarize the performance characteristics of a validated assay for 17-desacetyl norgestimate using a deuterated internal standard, which are representative of the expected performance for a norgestimate assay.[8][9][10]
Linearity
| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |
| 17-desacetyl norgestimate | 20 - 5000 | ≥0.9988 |
| Data from a validated assay for 17-desacetyl norgestimate.[8][9][10] |
Precision and Accuracy
| Intra-run (n=6) | Inter-run (n=6) | |
| Precision (%RSD) | < 10% | < 10% |
| Accuracy (% Bias) | Within ±10% | Within ±10% |
| Data from a validated assay for 17-desacetyl norgestimate.[8][9][10] |
Recovery
| Analyte | Mean Overall Recovery (%) |
| 17-desacetyl norgestimate | 96.30% |
| 17-desacetyl norgestimate-d6 | 93.90% |
| Data from a validated assay for 17-desacetyl norgestimate.[8][9][10] |
Visualizing the Workflow and Metabolism
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Bioanalytical workflow for norgestimate quantification.
Caption: Simplified metabolic pathway of norgestimate.
Conclusion
The use of this compound as a deuterated internal standard represents a robust and reliable approach for the quantitative analysis of norgestimate in biological matrices. Its properties ensure that it closely mimics the behavior of the parent analyte throughout the analytical process, thereby correcting for potential variability and enhancing the accuracy and precision of the assay. The detailed methodologies and performance characteristics presented, adapted from validated assays of its major metabolite, provide a strong foundation for the development and validation of a highly sensitive and specific bioanalytical method for norgestimate. This approach is indispensable for drug development professionals and researchers seeking to generate high-quality data in pharmacokinetic and other related studies.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of N-Acetyl Norgestimate Using N-Acetyl Norgestimate-d6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives. It is metabolized in the body to form several active metabolites, including 17-desacetyl norgestimate and norgestrel.[1][2] Accurate quantification of norgestimate and its related compounds in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl Norgestimate, an intermediate of Norgestimate, using its stable isotope-labeled internal standard, N-Acetyl Norgestimate-d6.[] The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
The methodology detailed below is based on established protocols for the analysis of norgestimate and its metabolites, providing a reliable framework for researchers.[2][4][5]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the analysis of norgestimate and its metabolites, which can be expected for a validated method for N-Acetyl Norgestimate.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Matrix | Linear Range (pg/mL) | Correlation Coefficient (r²) | LLOQ (pg/mL) |
| 17-desacetyl norgestimate | 17-desacetyl norgestimate-d6 | Human Plasma | 20 - 5000 | ≥0.9988 | 20.221 |
Data adapted from a study on 17-desacetyl norgestimate.[2][4][5]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (%RE) | Inter-run Accuracy (%RE) |
| 17-desacetyl norgestimate | LQC | < 10% | < 10% | Within ±10% | Within ±10% |
| MQC | < 10% | < 10% | Within ±10% | Within ±10% | |
| HQC | < 10% | < 10% | Within ±10% | Within ±10% |
Data adapted from a study on 17-desacetyl norgestimate, demonstrating typical acceptance criteria for bioanalytical method validation.[2][4][5]
Table 3: Recovery
| Analyte | Internal Standard | Matrix | Mean Recovery (%) |
| 17-desacetyl norgestimate | 17-desacetyl norgestimate-d6 | Human Plasma | 96.30 |
| 17-desacetyl norgestimate-d6 | - | Human Plasma | 93.90 |
Data adapted from a study on 17-desacetyl norgestimate.[2][4][5]
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of N-Acetyl Norgestimate from a biological matrix.
1. Materials and Reagents
-
N-Acetyl Norgestimate analytical standard
-
This compound (Internal Standard)[]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation
-
Stock Solutions: Prepare stock solutions of N-Acetyl Norgestimate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the N-Acetyl Norgestimate stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex the samples for 10 seconds.
-
Add 500 µL of 1% formic acid in water and vortex to mix.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
Liquid Chromatography
-
System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
N-Acetyl Norgestimate: Precursor ion [M+H]⁺ > Product ion
-
This compound: Precursor ion [M+H]⁺ > Product ion
-
Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards. For a structurally similar compound, 17-desacetyl norgestimate, the transition was m/z 328.4 > 124.1, and for its d6-labeled internal standard, it was m/z 334.3 > 91.1.[2]
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of N-Acetyl Norgestimate.
Caption: Simplified metabolic pathway of Norgestimate.[2]
References
- 1. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Norgestimate Using a Deuterated Internal Standard: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of norgestimate (B1679921) in biological matrices, employing a stable isotope-labeled internal standard, N-Acetyl Norgestimate-d6, for enhanced accuracy and precision. The methodology presented is adapted from validated bioanalytical techniques for norgestimate metabolites and is intended to serve as a comprehensive guide for researchers in drug development and pharmacokinetic studies.
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate quantification of norgestimate in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on established methods for the extraction of norgestimate and its metabolites from human plasma.[1][2]
Materials:
-
Human plasma samples
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium acetate
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 500 µL of each plasma sample, calibration standard, and quality control sample with the this compound internal standard solution.
-
Vortex the samples for 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS (B15284909) analysis.
LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Norgestimate Transition | To be determined empirically (e.g., precursor ion [M+H]+ to product ion) |
| This compound Transition | To be determined empirically (e.g., precursor ion [M+H]+ to product ion) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables present expected performance characteristics of a validated bioanalytical method for norgestimate, based on published data for its structurally similar metabolite, 17-desacetyl norgestimate.[1][2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linear Range | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 20 | < 15 | < 15 | 85 - 115 |
| Low Quality Control (LQC) | 60 | < 15 | < 15 | 85 - 115 |
| Medium Quality Control (MQC) | 2000 | < 15 | < 15 | 85 - 115 |
| High Quality Control (HQC) | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Norgestimate | > 85 | 85 - 115 |
| This compound | > 85 | 85 - 115 |
Visualizations
Norgestimate Metabolism and Signaling Pathway
Norgestimate acts as a progestin, primarily by suppressing the secretion of gonadotropins, which in turn prevents ovulation.[4][5][6] It is rapidly metabolized in the body to its active metabolites.[6]
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Norgestimate Metabolites in Human Plasma Using N-Acetyl Norgestimate-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norgestimate (B1679921) (NGM) is a synthetic progestin widely used in oral contraceptives. Following administration, it is rapidly and extensively metabolized to several active compounds, primarily 17-deacetylnorgestimate (norelgestromin, NGMN) and to a lesser extent, norgestrel (B7790687) (NG).[1][2] Accurate quantification of these metabolites in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of norgestimate metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing a deuterated internal standard, N-Acetyl Norgestimate-d6, for accurate and precise quantification.
Due to the rapid metabolism of norgestimate, its direct measurement in plasma is challenging, with very low concentrations observed for only a short duration after oral administration.[1] Therefore, bioanalytical methods often focus on its major active metabolite, 17-deacetylnorgestimate.
Metabolic Pathway of Norgestimate
Norgestimate undergoes rapid first-pass metabolism in the gastrointestinal tract and liver.[2] The primary metabolic pathway involves deacetylation to form 17-deacetylnorgestimate (norelgestromin), which is the major active metabolite.[1] A secondary pathway leads to the formation of norgestrel.[2]
Experimental Protocol
This protocol outlines a validated method for the quantification of 17-deacetylnorgestimate in human plasma using UPLC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
17-deacetylnorgestimate (Reference Standard)
-
This compound (Internal Standard, IS)
-
-
Reagents:
-
Methanol (B129727) (Gradient Grade)[3]
-
Acetonitrile (B52724) (Gradient Grade)[3]
-
Formic Acid (LC/MS Grade)[3]
-
High-purity water (Milli-Q or equivalent)[3]
-
Drug-free human plasma (with sodium fluoride/potassium oxalate (B1200264) as anticoagulant to minimize ex-vivo conversion)[4]
-
Stock and Working Solutions
-
Stock Solutions (250 µg/mL): Prepare stock solutions of 17-deacetylnorgestimate and this compound in methanol.[3]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a methanol/water (50:50, v/v) mixture.[3] These solutions are used to spike into blank plasma for calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution (60 ng/mL): Prepare a working solution of this compound in the same diluent.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
The experimental workflow for sample preparation is depicted below.
-
Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add 50 µL of the this compound internal standard working solution. Then, add 0.5 mL of 1% formic acid and vortex the mixture.[3]
-
SPE Cartridge Conditioning: Precondition an Oasis HLB (1 cm³/30 mg) extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[3]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[3]
-
Elution: Elute the analytes from the cartridge.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and formic acid in water is typically employed.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below.
| Parameter | Typical Range/Value |
| Linearity Range | 20–5000 pg/mL[3][5][6] |
| Correlation Coefficient (r²) | ≥0.99[6] |
| Intra- and Inter-run Precision (%CV) | < 15% (< 20% at LLOQ)[5][6] |
| Intra- and Inter-run Accuracy (%Bias) | ± 15% (± 20% at LLOQ)[5][6] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[3] |
| Recovery | 17-deacetylnorgestimate: ~96.30% 17-deacetylnorgestimate-d6: ~93.90%[3][5][6] |
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for a validated bioanalytical method for 17-deacetylnorgestimate in human plasma.
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Precision (%CV) | Accuracy (%Bias) | Recovery (%) |
| 17-deacetylnorgestimate | 20 - 5000[3][5][6] | 20[3] | < 10%[5][6] | Within ±10%[5][6] | 96.30[3][5][6] |
| This compound (IS) | N/A | N/A | N/A | N/A | 93.90[3][5][6] |
Application of the Method
This validated UPLC-MS/MS method can be effectively applied to determine the pharmacokinetic parameters of 17-deacetylnorgestimate in human plasma following the oral administration of norgestimate-containing formulations.[3][5][6] Plasma samples can be collected at various time points post-dose to construct a concentration-time profile.[3]
Disclaimer: This protocol is a template and may require optimization for specific laboratory conditions and equipment. All bioanalytical methods must be fully validated according to regulatory standards before application to clinical or pre-clinical studies.
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: High-Sensitivity Quantification of Norgestimate's Active Metabolite for Pharmacokinetic Studies
Introduction
Norgestimate (B1679921) (NGM) is a widely prescribed progestin used in oral contraceptives.[1] As a prodrug, norgestimate is rapidly and extensively metabolized in the body into its pharmacologically active metabolites, primarily 17-deacetyl norgestimate (norelgestromin, NGMN) and levonorgestrel (B1675169) (LNG).[2][3][4] Accurate characterization of the pharmacokinetic (PK) profile of these active metabolites is essential for evaluating the bioequivalence, efficacy, and safety of oral contraceptive formulations.[5][6]
The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8] To ensure the accuracy and precision of these assays, a stable isotope-labeled (SIL) internal standard is considered indispensable.[9][10][11] This document provides a detailed protocol for the quantification of 17-deacetyl norgestimate in human plasma using its deuterated analogue, 17-deacetyl norgestimate-d6 (B602510), as an internal standard. The use of a deuterated internal standard is critical as it co-elutes with the analyte and shares near-identical physicochemical properties, effectively compensating for variability during sample extraction and ionization.[7][12]
Metabolic Pathway of Norgestimate
Upon oral administration, norgestimate undergoes rapid first-pass metabolism in the intestine and liver. It is deacetylated to form its main active metabolite, 17-deacetyl norgestimate (norelgestromin), and is also metabolized to norgestrel, another active metabolite.[3][4] Due to this rapid conversion, pharmacokinetic studies often focus on quantifying these active metabolites rather than the parent compound.[2]
Metabolism of Norgestimate to its active metabolites.
Experimental Protocols
This section details a validated UPLC-MS/MS method for the quantification of 17-deacetyl norgestimate in human plasma. The protocol is adapted from established methodologies.[5][13][14]
1. Materials and Reagents
-
Analytes: 17-deacetyl norgestimate, 17-deacetyl norgestimate-d6 (Internal Standard)
-
Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water; Formic acid; Human plasma (with K2EDTA anticoagulant)
-
Equipment: UPLC system, Tandem mass spectrometer, Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB), microcentrifuge tubes, vortex mixer, positive displacement pipettes.
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of 17-deacetyl norgestimate and 17-deacetyl norgestimate-d6 in methanol.
-
Working Solutions:
-
Prepare serial dilutions of the 17-deacetyl norgestimate stock solution to create working solutions for calibration standards and quality control (QC) samples.[7]
-
Prepare a working solution of the 17-deacetyl norgestimate-d6 internal standard (IS) at an appropriate concentration (e.g., 500 pg/mL) in 50% methanol.
-
3. Sample Preparation (Solid-Phase Extraction)
-
Pipette 250 µL of human plasma (calibration standard, QC, or study sample) into a pre-labeled microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to all samples except for the blank matrix.
-
Vortex for 30 seconds.
-
Add 0.5 mL of 1% formic acid and vortex to mix.[5]
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1 cm³) with 1.0 mL of methanol followed by 1.0 mL of water.[5]
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[5]
-
Elute the analyte and internal standard with 1.0 mL of methanol into a clean collection tube.[5]
-
Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.[5]
4. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)[15]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
17-deacetyl norgestimate: Monitor specific precursor → product ion transition
-
17-deacetyl norgestimate-d6: Monitor specific precursor → product ion transition
-
Data Presentation: Method Validation Summary
The following table summarizes the performance characteristics of the described UPLC-MS/MS method for the quantification of 17-deacetyl norgestimate.[5][13][14]
| Parameter | Result |
| Linearity Range | 20–5000 pg/mL[5][13] |
| Correlation Coefficient (r²) | ≥0.9988[5][13] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[5] |
| Intra-run & Inter-run Precision (%CV) | Within 10%[5][13] |
| Intra-run & Inter-run Accuracy (%Bias) | Within 10%[5][13] |
| Mean Overall Recovery | 96.30% (Analyte) / 93.90% (Internal Standard)[5][13] |
| Matrix Effect | No significant matrix effect observed[14] |
Visualized Experimental Workflow
The diagram below outlines the key steps in the bioanalytical workflow, from sample receipt to final data analysis.
Bioanalytical workflow for pharmacokinetic analysis.
The detailed UPLC-MS/MS method provides a sensitive, rapid, and robust approach for the quantification of 17-deacetyl norgestimate in human plasma.[5] The use of the stable isotope-labeled internal standard, 17-deacetyl norgestimate-d6, is paramount to achieving the high degree of accuracy and precision required for clinical pharmacokinetic studies and regulatory submissions.[8][16] This protocol ensures reliable data for the assessment of oral contraceptive bioequivalence and for a deeper understanding of their disposition in the human body.
References
- 1. A norgestimate-containing oral contraceptive: review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Note: High-Throughput Bioanalytical Method for Norgestimate and its Metabolites using UPLC-MS/MS with a d6-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive bioanalytical method for the simultaneous quantification of norgestimate (B1679921) (NGM) and its primary active metabolite, 17-deacetylnorgestimate (norelgestromin, NGMN), in human plasma. The method utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates stable isotope-labeled internal standards (IS), norgestimate-d6 (B602510) (NGM-d6) and 17-deacetylnorgestimate-d6 (NGMN-d6), to ensure high accuracy and precision. The sample preparation employs a straightforward solid-phase extraction (SPE) protocol, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. The method is validated over a linear range of 5–500 pg/mL for NGM and 25–2500 pg/mL for NGMN, with a total run time of 4.5 minutes.
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives. Following administration, it undergoes rapid and extensive first-pass metabolism in the intestine and liver to form its primary active metabolite, 17-deacetylnorgestimate (norelgestromin), and other metabolites.[1][2] Accurate quantification of both the parent drug and its active metabolites in biological matrices is crucial for pharmacokinetic assessments and to establish bioequivalence of generic formulations. Due to the low circulating concentrations, a highly sensitive and selective analytical method is required. This UPLC-MS/MS method, utilizing deuterated internal standards, provides the necessary performance for reliable bioanalysis.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards: Norgestimate, 17-deacetylnorgestimate, norgestimate-d6, and 17-deacetylnorgestimate-d6.
-
Plasma: Human plasma with sodium fluoride/potassium oxalate (B1200264) as an anticoagulant to minimize ex-vivo conversion of NGM to NGMN.[3]
-
Reagents: Methanol (B129727) (HPLC grade), acetonitrile (B52724) (HPLC grade), formic acid, hexane, and ethyl acetate.
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (1 cm³/30 mg).[4]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 0.5 mL of plasma, add the internal standard solution (NGM-d6 and NGMN-d6).
-
Add 0.5 mL of 1% formic acid and vortex to mix.[4]
-
Condition the Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[4]
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[4]
-
Elute the analytes and internal standards with 1.0 mL of methanol.[4]
-
Inject a 10 µL aliquot of the eluate into the UPLC-MS/MS system.[4]
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm).[5]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the quantitative performance of the validated bioanalytical method.
| Analyte | Linear Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) |
| Norgestimate (NGM) | 5 - 500 | 5 | ≥0.99 |
| 17-deacetylnorgestimate (NGMN) | 20.221 - 5002.914 | 20.221 | ≥0.9988 |
| Analyte | Quality Control Level | Intra-run Precision (%RSD) | Intra-run Accuracy (%RE) | Inter-run Precision (%RSD) | Inter-run Accuracy (%RE) |
| 17-deacetylnorgestimate | LQC | Within 10% | Within 10% | Within 10% | Within 10% |
| MQC | Within 10% | Within 10% | Within 10% | Within 10% | |
| HQC | Within 10% | Within 10% | Within 10% | Within 10% | |
| LLOQ QC | 1.62% | 3.76% | N/A | N/A |
| Analyte | Mean Recovery (%) | Internal Standard | Mean Recovery (%) |
| 17-deacetylnorgestimate | 96.30 | 17-deacetylnorgestimate-d6 | 93.90 |
Visualizations
Caption: Experimental workflow for the bioanalysis of norgestimate and its metabolites.
Caption: Simplified metabolic pathway of norgestimate.
References
- 1. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ansm.sante.fr [ansm.sante.fr]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Quantification of Norgestimate Metabolites in Human Plasma
Abstract
This application note details a robust and sensitive solid-phase extraction (SPE) protocol for the determination of 17-desacetyl norgestimate (B1679921), the primary active metabolite of the synthetic progestin Norgestimate, in human plasma. The method employs 17-desacetyl norgestimate-d6 (B602510) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. While the user specified N-Acetyl Norgestimate-d6, the prevalent and well-documented internal standard for the bioanalysis of Norgestimate's active metabolites is 17-desacetyl norgestimate-d6[1][2][3]. This compound is a labeled analog of N-Acetyl Norgestimate, which is an intermediate of Norgestimate[]. This protocol is optimized for subsequent analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), enabling precise quantification at sub-picogram levels. The described method is particularly suited for pharmacokinetic and bioequivalence studies.
Introduction
Norgestimate is a widely used progestin in oral contraceptives. Following oral administration, it undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, and as a result, unchanged norgestimate is not detected in urine[5][6][7]. The primary active metabolite of norgestimate is 17-desacetyl norgestimate (norelgestromin), along with norgestrel (B7790687) to a lesser extent[5][6][7][8]. Therefore, the quantitative analysis of these metabolites is crucial for pharmacokinetic assessments.
Solid-phase extraction is a highly effective technique for sample cleanup and concentration of analytes from complex biological matrices like plasma, offering advantages over liquid-liquid extraction such as reduced solvent consumption and improved reproducibility. This application note provides a detailed protocol for an SPE method using a polymeric reversed-phase sorbent, which has demonstrated high recovery and minimal matrix effects for 17-desacetyl norgestimate.
Experimental
Materials and Reagents
-
Analytical Standards: 17-desacetyl norgestimate, 17-desacetyl norgestimate-d6 (Internal Standard)
-
SPE Cartridges: Oasis HLB (1 cm³/30 mg) or equivalent polymeric reversed-phase sorbent
-
Solvents: Methanol (Gradient Grade), Acetonitrile (B52724) (Gradient Grade), Formic Acid (LC/MS Grade)
-
Water: High-purity, deionized water
-
Plasma: Drug-free human plasma
Equipment
-
Solid-Phase Extraction Manifold
-
Vortex Mixer
-
Centrifuge
-
Analytical Balance
-
Pipettes
-
UPLC-MS/MS System
Sample Preparation and SPE Protocol
A detailed workflow for the solid-phase extraction of 17-desacetyl norgestimate from human plasma is provided below.
UPLC-MS/MS Analysis
The collected eluate is directly injected into the UPLC-MS/MS system for quantification. The chromatographic and mass spectrometric conditions should be optimized for the specific instrumentation used. A typical analysis would involve a reversed-phase column and a gradient elution program with mobile phases consisting of acetonitrile and water with a formic acid modifier. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Results and Discussion
The described solid-phase extraction method, coupled with UPLC-MS/MS analysis, provides excellent performance for the quantification of 17-desacetyl norgestimate in human plasma. The following tables summarize the quantitative data obtained from a representative study[1][2].
Method Validation Parameters
| Parameter | Result |
| Linear Range | 20–5000 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Precision and Accuracy
| Analyte | Concentration (pg/mL) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Accuracy (%) |
| 17-desacetyl norgestimate | 20 (LLOQ) | < 10 | < 10 | Within ±10 |
| 60 (LQC) | < 10 | < 10 | Within ±10 | |
| 2500 (MQC) | < 10 | < 10 | Within ±10 | |
| 4000 (HQC) | < 10 | < 10 | Within ±10 |
Recovery
| Analyte | Mean Overall Recovery (%) |
| 17-desacetyl norgestimate | 96.30% |
| 17-desacetyl norgestimate-d6 (IS) | 93.90% |
The high recovery rates for both the analyte and the internal standard indicate the efficiency of the solid-phase extraction process. The low relative standard deviation (%RSD) for precision and the high accuracy demonstrate the robustness and reliability of the method for bioanalytical applications.
Norgestimate Metabolism
Norgestimate undergoes extensive metabolism, with 17-desacetyl norgestimate being a primary active metabolite. A simplified metabolic pathway is illustrated below.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and efficient protocol for the extraction of 17-desacetyl norgestimate from human plasma. The use of a deuterated internal standard ensures accurate and precise quantification. This method is well-suited for high-throughput bioanalytical laboratories conducting pharmacokinetic and bioequivalence studies of norgestimate.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norgestimate - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Assay for the Simultaneous Quantification of Ethinyl Estradiol and Norgestimate in Human Plasma
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioequivalence Assessment of Norgestimate Tablets Utilizing N-Acetyl Norgestimate-d6
Introduction
Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives in combination with an estrogen, typically ethinyl estradiol (B170435). Upon oral administration, norgestimate acts as a prodrug, undergoing rapid and extensive first-pass metabolism in the intestine and liver.[1][2] Its primary active metabolite is 17-deacetyl norgestimate (also known as norelgestromin), which is responsible for a significant portion of the drug's biological activity.[3][4] Therefore, bioequivalence studies for norgestimate tablets focus on measuring the plasma concentrations of this key metabolite. To ensure the accuracy and precision of these studies, a stable isotope-labeled internal standard is crucial. N-Acetyl Norgestimate-d6, a deuterated analog of norgestimate, serves as an ideal internal standard for the quantification of norgestimate's metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Deuterated standards are employed to enhance the accuracy of mass spectrometry and liquid chromatography for the precise quantification of analytes in biological samples.[5]
Regulatory Guidance for Bioequivalence Studies
The U.S. Food and Drug Administration (FDA) recommends a single in vivo bioequivalence study with pharmacokinetic endpoints for norgestimate and ethinyl estradiol tablets.[6] The study should be a single-dose, two-treatment, two-period crossover design conducted under fasting conditions in healthy, non-pregnant, and non-lactating female subjects.[6] The key analytes to be measured in plasma are ethinyl estradiol and 17-desacetyl norgestimate.[6]
Experimental Protocols
Bioanalytical Method for the Quantification of 17-desacetyl norgestimate
A robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for accurately measuring the concentration of 17-desacetyl norgestimate in human plasma.[7][8]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
To a 0.5 mL aliquot of human plasma, add the internal standard (this compound).
-
Add 0.5 mL of 1% formic acid and vortex the mixture.
-
Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.[8]
b. Liquid Chromatography Conditions
A UPLC system equipped with a suitable column is used for the chromatographic separation.
| Parameter | Condition |
| Column | Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution |
| Injection Volume | 10 µL |
| Total Run Time | 4.5 minutes |
c. Mass Spectrometry Conditions
A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 17-desacetyl norgestimate | To be determined based on specific instrument tuning | To be determined based on specific instrument tuning |
| This compound (IS) | To be determined based on specific instrument tuning | To be determined based on specific instrument tuning |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.9988 over the range of 20–5000 pg/mL |
| Precision (Intra- and Inter-run) | Within 10% |
| Accuracy (Intra- and Inter-run) | Within 10% |
| Recovery | Overall recovery for 17-desacetyl norgestimate: 96.30%; For 17-desacetyl norgestimate D6: 93.90% |
(Data sourced from a study on the quantification of 17-desacetyl norgestimate in human plasma)[7][9]
Data Presentation
Pharmacokinetic Parameters
Following the analysis of plasma samples from the bioequivalence study, key pharmacokinetic parameters for 17-desacetyl norgestimate are calculated for both the test and reference norgestimate tablet formulations.
| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| Cmax (pg/mL) | Data to be populated from the study | Data to be populated from the study |
| AUC0-t (pgh/mL) | Data to be populated from the study | Data to be populated from the study |
| AUC0-inf (pgh/mL) | Data to be populated from the study | Data to be populated from the study |
| Tmax (h) | Data to be populated from the study | Data to be populated from the study |
| t1/2 (h) | Data to be populated from the study | Data to be populated from the study |
Visualizations
Metabolic Pathway of Norgestimate
Caption: Metabolic pathway of norgestimate after oral administration.
Bioequivalence Study Workflow
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Enhanced Detection of Norgestimate Metabolites Through Derivatization
Introduction
Norgestimate (B1679921) (NGM) is a synthetic progestin widely used in oral contraceptives.[1] Following administration, norgestimate undergoes rapid and extensive first-pass metabolism in the intestines and liver, resulting in several active metabolites.[2][3] The primary active metabolites include norelgestromin (B1679859) (NGMN, also known as 17-deacetylnorgestimate) and norgestrel (B7790687) (NG).[1][2] Subsequent metabolism leads to the formation of various hydroxylated and conjugated metabolites.[3] The analysis of these metabolites in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.
However, the inherent polarity and low volatility of steroid metabolites pose significant challenges for their direct analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable compounds, making them amenable to GC-MS analysis.[4][5] This process not only improves chromatographic separation but also enhances ionization efficiency, leading to increased sensitivity and more reliable quantification.[4] Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for steroids containing hydroxyl and keto groups.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the derivatization of norgestimate metabolites for enhanced detection by GC-MS.
Metabolic Pathway of Norgestimate
Norgestimate is rapidly metabolized after oral administration.[3] The primary metabolic pathway involves deacetylation to form norelgestromin (17-deacetylnorgestimate).[2][7] Norelgestromin is a major active metabolite.[1] A smaller portion of norgestimate is metabolized to levonorgestrel (B1675169), another active metabolite.[1] Both norelgestromin and levonorgestrel undergo further metabolism, including hydroxylation and conjugation, before excretion.[2][3] Unchanged norgestimate is not detected in urine.[1] The metabolites are eliminated through both renal and fecal pathways.[2]
Protocols
Protocol 1: Extraction of Norgestimate Metabolites from Human Serum
This protocol is adapted from a method for the determination of norgestimate and its metabolites in human serum using liquid chromatography-tandem mass spectrometry, which can be modified for GC-MS analysis by incorporating a derivatization step.[8]
Materials:
-
Human serum samples
-
Internal Standard (IS) solution (e.g., deuterated analog of the analyte)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
To 1.0 mL of the human serum sample in a centrifuge tube, add the internal standard.
-
Add 5.0 mL of MTBE to the tube.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Protocol 2: Silylation Derivatization of Norgestimate Metabolites
This protocol describes a general procedure for the silylation of steroid metabolites, which is a necessary step for GC-MS analysis.[6] Silylation increases the volatility and thermal stability of the analytes.[5]
Materials:
-
Dried sample extract from Protocol 1
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (B92270) (optional, as a base)
-
Heater block or oven
-
GC-MS vials with inserts
Procedure:
-
Reconstitute the dried extract from Protocol 1 with 50 µL of MSTFA (+1% TMCS).
-
If needed, add 10 µL of pyridine to facilitate the reaction.
-
Seal the vial tightly.
-
Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.[9][10] Reaction conditions (temperature and time) should be optimized for the specific metabolites of interest.[10]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of Derivatized Norgestimate Metabolites
This is a general GC-MS protocol that can be adapted for the analysis of derivatized norgestimate metabolites.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane)
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
Experimental Workflow
The overall experimental workflow for the analysis of norgestimate metabolites from biological samples involves sample preparation, derivatization, and GC-MS analysis.
Data Presentation
The derivatization process significantly enhances the detectability of norgestimate metabolites. The following tables summarize the expected outcomes and provide a template for presenting quantitative data.
Table 1: Mass Spectral Data of TMS-Derivatized Norgestimate Metabolites (Hypothetical)
| Metabolite | Derivatized Form | Key Mass Fragments (m/z) |
| Norelgestromin | TMS-Norelgestromin | [M]+•, [M-15]+, [M-90]+ |
| Levonorgestrel | TMS-Levonorgestrel | [M]+•, [M-15]+, [M-90]+ |
| Hydroxylated Metabolite | TMS-Hydroxylated Metabolite | [M]+•, [M-15]+, [M-90]+, [M-2x90]+ |
Note: The exact mass fragments will depend on the specific metabolite and the number of derivatized functional groups. [M]+• represents the molecular ion, [M-15]+ corresponds to the loss of a methyl group, and [M-90]+ indicates the loss of a trimethylsilanol (B90980) group, which is characteristic of TMS derivatives.
Table 2: Comparison of Detection Limits (Hypothetical)
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Norelgestromin | Underivatized (LC-MS/MS) | 0.1 ng/mL[8] | 0.1 ng/mL[8] |
| Norelgestromin | Derivatized (GC-MS) | Potentially < 0.1 ng/mL | Potentially < 0.1 ng/mL |
| Levonorgestrel | Underivatized (LC-MS/MS) | 0.1 ng/mL[8] | 0.1 ng/mL[8] |
| Levonorgestrel | Derivatized (GC-MS) | Potentially < 0.1 ng/mL | Potentially < 0.1 ng/mL |
Note: The derivatization is expected to lower the LOD and LOQ for GC-MS analysis compared to direct analysis of underivatized compounds, although specific values will depend on the optimized method and instrumentation.
Derivatization, particularly silylation, is a critical step for the sensitive and reliable analysis of norgestimate metabolites by GC-MS. The protocols and information provided in these application notes offer a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics to develop and validate robust analytical methods for these and other steroid compounds. The enhanced volatility and thermal stability achieved through derivatization lead to improved chromatographic performance and detection limits, enabling more accurate characterization of the metabolic fate of norgestimate.
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for Steroid Analysis using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail various sample preparation techniques for the quantitative analysis of steroids in biological matrices. The use of deuterated internal standards is a central component of these methods, ensuring high accuracy and precision by compensating for analyte losses during sample processing and variations in instrument response.
Introduction to Steroid Analysis and the Role of Deuterated Standards
Steroid hormones regulate a multitude of physiological processes, and their accurate quantification is crucial in clinical diagnostics, doping control, and pharmaceutical research.[1] Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for steroid analysis due to their superior specificity and sensitivity over traditional immunoassay methods.[1][2]
Biological samples, however, are complex matrices containing numerous interfering substances like proteins and lipids that can compromise analytical results.[3][4] Therefore, robust sample preparation is a critical step to remove these interferences and enrich the target analytes.[5]
The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, is a cornerstone of quantitative bioanalysis by LC-MS/MS.[6] Deuterated standards are chemically almost identical to the analytes of interest, causing them to exhibit similar behavior during extraction, chromatography, and ionization.[7][8] This co-elution and similar ionization response allow for effective compensation for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision of the quantitative data.[7][8]
Common Sample Preparation Techniques
The most commonly employed sample preparation techniques for steroid analysis include:
-
Protein Precipitation (PPT): A simple and rapid method for removing the bulk of proteins from biological fluids.[9]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.[5][10]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate and concentrate analytes from a liquid sample.[11][12]
The choice of technique depends on the specific steroid panel, the biological matrix, and the desired level of sample cleanup and sensitivity.
Application Note 1: Protein Precipitation for Steroid Analysis
Protein precipitation is a straightforward and high-throughput method for preparing biological fluid samples like plasma and serum.[9] It involves adding a precipitating agent, typically an organic solvent or an acid, to denature and precipitate proteins, which are then removed by centrifugation or filtration.[9][13]
Experimental Protocol: Protein Precipitation with Acetonitrile (B52724)
This protocol is a general procedure for the precipitation of proteins from serum or plasma samples prior to LC-MS/MS analysis of steroids.
Materials:
-
Serum or plasma samples
-
Deuterated internal standard working solution (in a compatible solvent like methanol)
-
Acetonitrile (LC-MS grade)
-
Vortex mixer
-
Centrifuge capable of handling microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add a predetermined volume of the deuterated internal standard working solution to each sample, calibrator, and quality control (QC) sample. The concentration of the internal standard should be chosen to provide a response similar to the analyte at a mid-range concentration.[8]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to sample is a common starting point.[9]
-
Mixing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the supernatant onto the LC-MS/MS system.
Diagram: Protein Precipitation Workflow
Caption: A streamlined workflow for protein precipitation.
Application Note 2: Liquid-Liquid Extraction for Steroid Analysis
Liquid-liquid extraction (LLE) is a classic sample preparation technique that offers a higher degree of cleanup compared to protein precipitation.[5] It is particularly useful for removing lipids and other non-polar interferences.[14]
Experimental Protocol: Liquid-Liquid Extraction with Methyl Tert-Butyl Ether (MTBE)
This protocol describes the extraction of steroids from serum or plasma using MTBE.
Materials:
-
Serum, plasma, calibrator, or quality control (QC) samples
-
Deuterated internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol (B129727):water)
Procedure:
-
Aliquoting: Pipette 200 µL of serum, calibrator, or QC sample into a clean microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 20 µL of the working deuterated internal standard solution to each tube.[6]
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.[6]
-
Extraction: Add 1 mL of MTBE to each tube.[6]
-
Mixing: Cap and vortex the tubes for 5 minutes to facilitate the extraction of steroids into the organic layer.[6]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[6]
-
Transfer: Carefully transfer the upper organic layer to a clean set of tubes.[6]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6]
-
Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for analysis.[6]
Diagram: Liquid-Liquid Extraction Workflow
Caption: A comprehensive LLE workflow for steroid extraction.
Application Note 3: Solid-Phase Extraction for Steroid Analysis
Solid-phase extraction (SPE) provides the cleanest extracts and allows for the concentration of analytes, leading to improved sensitivity.[12][15] It is a highly selective technique that can be automated for high-throughput applications.[12]
Experimental Protocol: Solid-Phase Extraction using a C18 Cartridge
This protocol details a general SPE procedure for the cleanup of steroids from urine samples.
Materials:
-
Urine samples
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Washing solvent (e.g., 20% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples to pellet any particulate matter. Add an appropriate stable isotope-labeled internal standard solution to an aliquot of the urine supernatant.[15]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[15]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[15]
-
Washing: Wash the cartridge with 1 mL of water or a weak organic solvent mixture to remove polar interfering compounds.[15]
-
Elution: Elute the steroids from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).[15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[15]
Diagram: Solid-Phase Extraction Workflow
Caption: A detailed workflow for solid-phase extraction.
Quantitative Data Summary
The following tables summarize typical performance data for the described sample preparation techniques in steroid analysis. These values can vary depending on the specific steroid, matrix, and analytical instrumentation.
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins.[9] | Simple, fast, and inexpensive.[15] | Non-selective, may not remove other matrix components like phospholipids, leading to significant matrix effects.[15] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[5] | Good removal of lipids and non-polar interferences, relatively inexpensive.[14] | Can be labor-intensive, potential for emulsion formation, may use large volumes of organic solvents.[16] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and interferences for a solid sorbent.[12] | Provides cleaner extracts than LLE and PPT, highly selective, and can concentrate the analyte.[15] | Can be more expensive and requires method development to optimize sorbent, wash, and elution steps.[15] |
Table 2: Typical Recovery and Matrix Effect Data for Steroid Analysis
| Analyte | Sample Preparation Method | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Testosterone | Liquid-Liquid Extraction (MTBE) | Serum | 95.2 - 102.4 | -5.8 to 3.1 | [6] (Calculated from data) |
| Progesterone | Liquid-Liquid Extraction (MTBE) | Serum | 96.1 - 101.5 | -4.5 to 2.7 | [6] (Calculated from data) |
| Cortisol | Solid-Phase Extraction (C18) | Serum | 87 - 101 | Not explicitly stated | [11] |
| Estradiol | Solid-Phase Extraction (C18) | Serum | 87 - 101 | Not explicitly stated | [11] |
| Multiple Steroids | Protein Precipitation (Acetonitrile) | Serum | 89.7 - 107.9 | Not explicitly stated | [17] |
| 11 Steroids | Solid-Phase Extraction (SOLAµ HRP) | Serum | 42 (aldosterone) - 95 (testosterone) | Not explicitly stated | [18] |
Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value <100% indicates ion suppression, and >100% indicates ion enhancement. The use of deuterated internal standards helps to correct for these effects.[19]
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), steroids often require a derivatization step to increase their volatility and thermal stability.[20][21] Silylation is a common derivatization technique where active hydrogens in hydroxyl and keto groups are replaced with a trimethylsilyl (B98337) (TMS) group.[22]
Diagram: Derivatization Logic for GC-MS
Caption: The logical flow for preparing steroids for GC-MS analysis.
Conclusion
The selection of an appropriate sample preparation technique is paramount for achieving accurate and reliable quantitative results in steroid analysis. The use of deuterated internal standards is an indispensable tool to compensate for analytical variability. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust methods for steroid quantification in various biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. arborassays.com [arborassays.com]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. zellx.de [zellx.de]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with isotopic exchange in deuterated standards. Understanding and mitigating this phenomenon is crucial for ensuring the accuracy and reliability of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated internal standard?
A1: Isotopic exchange, also known as H/D exchange or back-exchange, is a chemical process where a deuterium (B1214612) atom on your labeled standard is replaced by a hydrogen atom (protium) from the surrounding environment, such as a solvent or sample matrix.[1] This is a significant concern in quantitative analysis, particularly in mass spectrometry, because it compromises the integrity of the internal standard.[1][2] The loss of deuterium can lead to two major problems:
-
Underestimation of the Internal Standard: The signal for the deuterated internal standard decreases, leading to an artificially high analyte-to-internal standard ratio.[3]
-
Overestimation of the Analyte: The back-exchanged internal standard, which now has the same mass as the unlabeled analyte, can be incorrectly measured as the analyte, causing a "false positive" signal and leading to an overestimation of the analyte's concentration.[1][3]
Q2: What are the primary factors that cause isotopic exchange?
A2: The stability of deuterium labels is influenced by several environmental and structural factors. The most critical are:
-
pH: The rate of exchange is highly dependent on pH.[1] The exchange rate is generally at its minimum around pH 2.5-3.0.[4][5][6][7] Both neutral and, more significantly, basic conditions can dramatically accelerate the exchange.[1][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][2][3] Storing and analyzing samples at elevated temperatures can lead to significant deuterium loss.[3]
-
Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can facilitate the loss of deuterium from the standard.[1][3][5] Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are ideal for reconstituting and storing deuterated standards.[4]
-
Position of the Deuterium Label: The location of the deuterium atom on the molecule is crucial.[1] Deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[2][5] Deuteriums on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain conditions.[2][5]
Q3: I'm observing a decreasing signal for my deuterated internal standard over a series of injections. What's happening?
A3: This is a classic sign of back-exchange.[5] The most likely culprits are the experimental conditions your standard is exposed to during the analytical run. This could be due to an unfavorable pH in your mobile phase or sample diluent, elevated temperatures in the autosampler or column compartment, or the use of protic solvents.[5]
To troubleshoot this, you should systematically evaluate your method parameters. A logical workflow can help diagnose the issue.
Q4: How should I properly store and handle my deuterated standards to maintain their integrity?
A4: Proper storage and handling are critical to prevent isotopic exchange and ensure the long-term stability of your deuterated standards.
-
Long-Term Storage: Always store deuterated standards as recommended by the manufacturer. This is typically as a lyophilized powder or in an aprotic solvent at low temperatures (-20°C or -80°C).[4]
-
Working Solutions: Prepare working solutions in a suitable aprotic solvent like acetonitrile or DMSO.[4] If you must use a protic solvent, consider using its deuterated version (e.g., D₂O instead of H₂O, or CD₃OD instead of CH₃OH).[4] Avoid storing standards in aqueous (H₂O) or protic alcoholic solutions for extended periods.[4]
-
Moisture Protection: Protect solid standards and solutions from atmospheric moisture.[4] Water is a source of protons that can contribute to D-H exchange over time.[6] Storing vials with tight-fitting caps (B75204) and using desiccators can help.
Q5: My calibration curve is non-linear. Could my deuterated internal standard be the cause?
A5: Yes, issues with the deuterated internal standard can lead to non-linear calibration curves. Two common causes are:
-
Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[5] This can disproportionately affect the response at different concentrations, particularly at the lower end of the curve.[5]
-
Isotopic Interference: The native analyte has naturally occurring heavy isotopes (e.g., ¹³C) that can contribute to the mass channel of the deuterated internal standard.[3] This is more common when using standards with a low number of deuterium labels (e.g., d1 or d2).[3][5]
To investigate, check the certificate of analysis for the isotopic purity of your standard.[5] You can also perform a simple experiment by analyzing a blank sample spiked only with the internal standard and monitoring the signal for the unlabeled analyte.[8]
Quantitative Data Summary
The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of D-H exchange.
Table 1: Influence of pH and Temperature on D-H Exchange Rate
| Factor | Condition | Impact on D-H Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Acidic (~2.5) | Minimum Exchange Rate[4][5][7] | Quench samples and prepare mobile phases at pH ~2.5.[4] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant.[4] | Avoid neutral pH during sample processing and storage.[4] | |
| Basic (>8.0) | Exchange rate is significantly accelerated.[1][4] | Avoid basic conditions entirely.[4] | |
| Temperature | Low (e.g., 4°C) | Slows the rate of exchange significantly.[5] | Keep samples, standards, and autosampler cooled.[5] |
| Ambient (~25°C) | Moderate rate of exchange. | Minimize time samples spend at ambient temperature. | |
| High (>40°C) | Dramatically increases the rate of exchange.[1] | Do not expose standards to high temperatures. |
Table 2: Effect of Solvent Type on Deuterated Standard Stability
| Solvent Class | Examples | Presence of Exchangeable Protons | Potential for D-H Exchange | Recommendation |
| Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Yes (-OH group) | High[3][4] | Avoid for reconstitution and storage; use only when required for chromatography, preferably at low temp/pH.[4] |
| Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | No | Very Low[4] | Ideal for reconstituting, diluting, and storing deuterated standards.[4] |
| Deuterated | Deuterium Oxide (D₂O), Methanol-d4 (CD₃OD) | Yes (as Deuterons) | Low (can participate in exchange) | Use in place of protic solvents when a protic environment is necessary.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions by incubating the standard in your sample matrix and solvent over time.[2]
Objective: To assess the stability of the deuterated internal standard in the sample matrix and reconstitution solvent.
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the internal standard (IS) into a blank biological matrix (e.g., plasma). Immediately process these samples according to your standard protocol. These serve as the baseline.[2]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate the samples under conditions that mimic your typical sample preparation and analysis timeline and temperature.[2]
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[2]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[2]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[2]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[2]
-
Monitor the peak area for the unlabeled analyte in the incubated samples. A significant increase compared to the T=0 samples is a direct indicator of back-exchange.
-
Protocol 2: Recommended Workflow for Minimizing Isotopic Exchange During Sample Preparation
This protocol outlines an ideal experimental workflow designed to preserve the isotopic integrity of a deuterated standard, incorporating best practices to minimize back-exchange.
Objective: To prepare samples for LC-MS analysis while minimizing the loss of deuterium from the internal standard.
Methodology:
-
Pre-chill: Ensure all tubes, pipette tips, and solutions are pre-chilled on ice.
-
Spike & Extract Cold: Spike the deuterated IS into the sample and perform the extraction (e.g., protein precipitation) on ice or in a cold block.[9]
-
Centrifuge Cold: Centrifuge the samples in a refrigerated centrifuge (e.g., 4°C).
-
Quench: After transferring the supernatant, immediately add a small volume of dilute acid (e.g., 1% formic acid) to ensure the final pH is low (~2.5-3.0).[4] This is a critical step to "quench" the exchange reaction.[4]
-
Analyze Cold: Immediately cap the tubes or seal the plate and place it in a cooled autosampler (e.g., 4°C) for injection. Use an LC method with a cooled column compartment if possible.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC Gradient for N-Acetyl Norgestimate-d6
Welcome to the technical support center for optimizing liquid chromatography (LC) methods for N-Acetyl Norgestimate-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-elution and improve chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution with this compound?
A1: Co-elution in liquid chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1][2] For this compound, this can be caused by several factors, including:
-
Isomeric Forms: Norgestimate (B1679921) and its derivatives can exist as syn and anti isomers, which may have very similar retention times.[3][4][5]
-
Structurally Similar Impurities: Impurities or degradation products with similar chemical structures and polarities to this compound can co-elute.
-
Suboptimal Mobile Phase Composition: An inappropriate mobile phase may not provide sufficient selectivity to separate the analyte from interfering compounds.
-
Inadequate Gradient Profile: A gradient that is too steep or does not have a sufficient hold time at a critical organic solvent percentage can lead to poor separation.
-
Column Chemistry: The choice of stationary phase may not be ideal for the specific separation challenge.
Q2: How can I detect co-elution if the peak appears symmetrical?
A2: While a shoulder on a peak is a clear indication of co-elution, perfectly co-eluting peaks can appear symmetrical.[2] To detect hidden co-elution, you can use:
-
Diode Array Detector (DAD): A DAD detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[2]
-
Mass Spectrometry (MS): A mass spectrometer is a powerful tool for detecting co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, confirming co-elution.[2][6]
Q3: What initial steps should I take to troubleshoot poor resolution?
A3: Before making significant changes to your method, it's important to ensure your HPLC system is performing correctly.[7] Check the following:
-
System Suitability: Verify that your system meets the required performance criteria (e.g., plate count, tailing factor, repeatability).
-
Column Health: A contaminated or old column can lead to peak broadening and poor resolution. Try flushing the column with a strong solvent or replace it if necessary.[7]
-
Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[7]
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to optimizing your LC gradient and method parameters to resolve co-elution issues.
Step 1: Modify the Mobile Phase Gradient
Adjusting the gradient profile is often the first and most effective step in improving separation.
-
Decrease the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, which can improve resolution.[8] For example, if your current gradient is 40-90% B over 10 minutes, try extending the gradient time to 20 minutes.
-
Incorporate an Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the critical pair is eluting. This can enhance the separation between closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or vice-versa. Different organic solvents can alter the selectivity of the separation.[7]
Step 2: Adjust Mobile Phase Composition and pH
-
Vary the Mobile Phase pH: If the co-eluting compounds have ionizable functional groups, adjusting the pH of the aqueous mobile phase can significantly alter their retention times and improve separation.[7]
-
Add an Ion-Pairing Reagent: For polar analytes, adding an ion-pairing reagent to the mobile phase can improve retention and selectivity.
Step 3: Evaluate Column Chemistry
If modifying the mobile phase is not sufficient, consider changing the stationary phase.
-
Change the Stationary Phase: If you are using a C18 column, switching to a different stationary phase, such as a C8, Phenyl-Hexyl, or a column with a different bonding chemistry, can provide a different selectivity and resolve the co-elution.[5]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution.[5][9] A longer column can also improve separation, but will increase run time and backpressure.
Experimental Protocols
Below are example starting protocols for LC analysis of Norgestimate-related compounds. These can be adapted for this compound.
Protocol 1: Reversed-Phase HPLC for Norgestimate and Related Compounds [4][5]
-
Column: C18 or C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a scouting gradient (e.g., 10-90% B over 20 minutes) and then optimize based on the elution profile of this compound.
-
Flow Rate: 1.0 mL/min
Protocol 2: LC-MS/MS for Norgestimate and its Metabolites [6]
-
Column: Reversed-phase column suitable for mass spectrometry.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized to resolve the analyte from interferences.
-
Flow Rate: Dependent on column dimensions.
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive or negative ion mode, depending on the analyte's properties.
Data Presentation
Use the following table to document and compare the results of your optimization experiments. This structured approach will help you identify the most effective method parameters.
| Experiment ID | Column Type | Mobile Phase A | Mobile Phase B | Gradient Profile | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
Visualization
The following diagram illustrates a logical workflow for troubleshooting co-elution issues with this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 4. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Norgestimate and Ethinyl Estradiol Tablets [drugfuture.com]
- 11. uspnf.com [uspnf.com]
Technical Support Center: N-Acetyl Norgestimate-d6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of N-Acetyl Norgestimate-d6 in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended, starting from sample preparation and moving through to the mass spectrometer settings.
A general troubleshooting workflow is outlined below:
Caption: A flowchart for troubleshooting low signal intensity of this compound.
Q2: How can I improve the extraction efficiency of this compound from a complex matrix like plasma?
Inefficient extraction can lead to significant signal loss. For steroid compounds in biological matrices, solid-phase extraction (SPE) is a highly effective technique for sample cleanup and concentration, which can lead to better signal intensity.[1]
Key considerations for improving extraction efficiency include:
-
SPE Sorbent Selection: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used and have shown good recovery for related compounds.[1]
-
Sample Pre-treatment: Acidifying the sample, for instance with formic acid, can improve the retention of the analyte on the SPE sorbent.[1]
-
Washing Steps: Incorporate wash steps with a weak solvent (e.g., 20% acetonitrile (B52724) in water) to remove interferences without eluting the analyte.[1]
-
Elution Solvent: Use a strong organic solvent, such as methanol (B129727) or acetonitrile, to ensure complete elution from the SPE cartridge.
A study on the related compound, 17-desacetyl norgestimate (B1679921), demonstrated high recovery for both the analyte and its d6-labeled internal standard using an optimized SPE method.[1][2][3]
Q3: Could matrix effects be suppressing the signal of this compound? How can I identify and mitigate them?
Yes, matrix effects are a common cause of ion suppression in LC-MS/MS analysis, leading to reduced signal intensity. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.
Identifying Matrix Effects:
-
Post-Extraction Spike: Compare the signal of this compound spiked into a blank, extracted matrix to the signal of the same concentration in a neat solvent. A lower signal in the matrix indicates ion suppression.[4]
-
Post-Column Infusion: Infuse a constant flow of this compound post-column while injecting an extracted blank matrix. Dips in the signal intensity indicate regions of ion suppression.[4]
Mitigating Matrix Effects:
-
Improve Sample Cleanup: Employ rigorous sample preparation techniques like SPE to remove interfering matrix components.[1]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of ion suppression.[5]
-
Use an Isotopic Internal Standard: As this compound is itself an internal standard, its primary purpose is to co-elute with the analyte of interest (N-Acetyl Norgestimate) and experience similar matrix effects, thus providing a reliable means for quantification of the primary analyte. If you are troubleshooting the signal of the internal standard itself, the above mitigation strategies are key.
Q4: What are the optimal mass spectrometry parameters for analyzing this compound?
The optimal parameters can vary between instruments. However, electrospray ionization (ESI) in positive ion mode is generally suitable for steroid analysis.[6] It is crucial to optimize parameters such as spray voltage, ion source temperature, and gas flows.[5][7]
For method development, you can start with parameters used for structurally similar compounds. The table below summarizes the optimized mass spectrometry parameters for the analysis of 17-desacetyl norgestimate and its D6 internal standard, which can serve as a good starting point.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Precursor Ion (m/z) | [Data not available in search results] |
| Product Ion (m/z) | [Data not available in search results] |
| Dwell Time | 200 ms |
| Collision Gas | Nitrogen |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
Note: Specific m/z transitions for this compound need to be determined by direct infusion of a standard solution.
Q5: Can derivatization improve the signal intensity of this compound?
Yes, derivatization can be a powerful strategy to enhance the ionization efficiency and, consequently, the signal intensity of analytes in mass spectrometry.[2] For steroids, derivatization can improve their gas-phase basicity, making them more amenable to protonation in ESI. One study noted the use of dansyl chloride for derivatization to enhance the mass spec response of norgestimate and its metabolites.[2] Another study on a panel of steroids used isonicotinoyl chloride for derivatization, which significantly improved the lower limits of quantification.[8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a method for the extraction of 17-desacetyl norgestimate and its D6 internal standard from human plasma.[1]
Materials:
-
Oasis HLB (1 cm³/30 mg) extraction cartridges
-
Human plasma sample containing this compound
-
1% Formic Acid in water
-
Methanol
-
Acetonitrile
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Precondition Cartridge: Condition the Oasis HLB cartridge by passing 1.0 mL of methanol followed by 1.0 mL of deionized water.
-
Sample Loading:
-
To a 0.5 mL aliquot of the plasma sample, add 0.5 mL of 1% formic acid and vortex to mix.
-
Load the sample mixture onto the preconditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of deionized water.
-
Wash the cartridge with 1.0 mL of 20% acetonitrile in water to remove polar interferences.
-
-
Elution: Elute the analyte with an appropriate volume of methanol or acetonitrile.
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Norgestimate-d6 stability in different biological matrices
Welcome to the technical support center for N-Acetyl Norgestimate-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing rapid degradation of this compound in my plasma/serum samples. Is this expected?
A1: Yes, the rapid degradation of this compound in biological matrices like plasma and serum is highly likely. N-Acetyl Norgestimate (B1679921) is an acetylated intermediate of Norgestimate. Norgestimate itself is known to be rapidly and completely metabolized in the body. The primary metabolic pathway involves deacetylation to its active metabolite, 17-desacetylnorgestimate.[1] Therefore, it is anticipated that this compound would be unstable due to enzymatic hydrolysis in biological matrices.
Q2: What are the potential degradation products of this compound in biological samples?
A2: The primary degradation product of this compound is expected to be 17-desacetylnorgestimate-d6, formed through the enzymatic removal of the N-acetyl group. Further metabolism could lead to the formation of norgestrel-d6 (B8070063) and other hydroxylated metabolites.[1]
Q3: Are there any general precautions I can take to minimize the degradation of this compound in my samples?
A3: To minimize ex vivo degradation, it is crucial to process and analyze samples as quickly as possible after collection. Samples should be kept on ice during processing and stored at ultra-low temperatures (e.g., -80 °C) immediately after collection. The use of specific enzyme inhibitors, if the responsible enzymes are identified, could also be considered.
Q4: Is there any available stability data for this compound in biological matrices?
A4: To date, there is a lack of publicly available, specific stability data for this compound in various biological matrices. However, stability data for a major metabolite, 17-desacetyl norgestimate, is available and can serve as a reference for experimental design, with the understanding that this compound is likely to be less stable.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound in biological matrices.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable levels of this compound. | Rapid enzymatic degradation in the biological matrix. | - Process samples immediately after collection on ice.- Store samples at -80°C until analysis.- Consider the use of broad-spectrum esterase or amidase inhibitors (e.g., sodium fluoride) in collection tubes, with proper validation to ensure no interference with the assay. |
| High variability in replicate sample measurements. | Inconsistent sample handling and storage times leading to variable degradation. | - Standardize the protocol for sample collection, processing, and storage with strict time limits for each step.- Ensure all samples are treated identically. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - Identify potential degradation products (e.g., 17-desacetylnorgestimate-d6) and include them in the analytical method for monitoring.- Optimize chromatographic conditions to separate the parent compound from its metabolites. |
Illustrative Stability Data (for 17-desacetyl norgestimate in Human Plasma)
Disclaimer: The following data is for 17-desacetyl norgestimate, a metabolite of Norgestimate, and is provided for illustrative purposes only. The stability of this compound may differ significantly.
| Stability Condition | Matrix | Temperature | Duration | Analyte Concentration Variation (%) |
| Freeze-Thaw Stability | Human Plasma | -20°C to Room Temp | 3 Cycles | Within ±15% |
| Short-Term Stability | Human Plasma | Room Temperature | 6 hours | Within ±15% |
| Long-Term Stability | Human Plasma | -70°C | 30 days | Within ±15% |
| Post-Preparative Stability | Extracted Samples in Autosampler | 4°C | 24 hours | Within ±15% |
Experimental Protocols
Note: The following protocols are adapted from methods used for the analysis of Norgestimate metabolites and should be optimized and validated for this compound.
1. Sample Collection and Handling
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the collected samples on ice.
-
Centrifuge the blood samples at 4°C (e.g., at 3000 rpm for 10 minutes) within 30 minutes of collection to separate the plasma.
-
Transfer the plasma to clearly labeled polypropylene (B1209903) tubes.
-
Store the plasma samples at -80°C until analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Allow plasma samples to thaw on ice.
-
To 500 µL of plasma, add an internal standard.
-
Pre-condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, followed by a low-percentage organic solvent).
-
Elute the analyte of interest using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
Caption: Metabolic pathway of Norgestimate.
Caption: Recommended sample handling workflow.
References
Technical Support Center: Steroid Analysis with Deuterated Internal Standards
Welcome to the technical support center for the use of deuterated internal standards in steroid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated internal standards in steroid analysis?
A1: The most frequently encountered issues include:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the sample matrix or solvent.[1][2] This is more likely if the deuterium labels are in chemically unstable positions, such as on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[1][2]
-
Chromatographic Shift (Isotope Effect): Deuterated standards may have slightly different retention times compared to the non-deuterated analyte.[3][4] This can lead to differential matrix effects where the analyte and internal standard experience varying degrees of ion suppression or enhancement.[3][5]
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccurate quantification.[1][3] Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1]
-
Purity Issues: The deuterated internal standard may contain the unlabeled analyte as an impurity, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3]
-
In-source Instability: The deuterated standard might exhibit different fragmentation patterns or stability in the mass spectrometer's ion source compared to the analyte.[3]
Q2: Why is my deuterated internal standard showing a different retention time than the target steroid analyte?
A2: This phenomenon is known as the chromatographic isotope effect.[4] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as polarity and molecular volume.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7]
Q3: What is isotopic exchange and how can it affect my results?
A3: Isotopic exchange, or back-exchange, is the unintended swapping of deuterium atoms on your internal standard with hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2] This can lead to two significant problems:
-
Underestimation of the Internal Standard: A decrease in the deuterated internal standard's signal results in an artificially high analyte-to-internal standard ratio.[2]
-
Overestimation of the Analyte: The back-exchanged internal standard contributes to the signal of the native, unlabeled analyte, causing a false positive signal and an overestimation of the analyte's concentration.[2]
Q4: Can using a deuterated internal standard completely eliminate matrix effects?
A4: While deuterated internal standards are considered the gold standard for mitigating matrix effects, they may not always provide perfect compensation.[5][8] If a chromatographic shift occurs due to the isotope effect, the analyte and the internal standard may elute into regions with different levels of ion suppression or enhancement, a phenomenon known as differential matrix effects.[1][5] This can compromise the accuracy of quantification.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent quantitative results despite using a deuterated internal standard, follow this troubleshooting guide.
Symptoms:
-
Poor reproducibility of calibration curves.
-
High variability in quality control (QC) sample results.
-
Systematic bias (consistently high or low results).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Detailed Steps & Experimental Protocols:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting at the same retention time.[1] Even minor shifts can lead to differential matrix effects.
-
Assess Isotopic and Chemical Purity:
-
Problem: The presence of unlabeled analyte in the deuterated standard can artificially inflate results.[3]
-
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a blank matrix sample (containing no analyte).
-
Spike the sample with the deuterated internal standard at the concentration used in your assay.
-
Analyze the sample via LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluation: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination.[3]
-
-
-
Investigate Isotopic Back-Exchange:
-
Problem: Deuterium atoms can exchange with protons from the matrix or solvent, leading to a loss of the internal standard signal and an increase in the analyte signal.[1]
-
Experimental Protocol: Back-Exchange Incubation Study
-
Prepare two sets of samples:
-
Set A (Control): Deuterated internal standard in a clean solvent.
-
Set B (Matrix): Deuterated internal standard spiked into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate both sets under conditions that mimic your sample preparation and analysis time, temperature, and pH.[1]
-
Process the samples using your standard extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1]
-
-
-
Evaluate for Differential Matrix Effects:
-
Problem: The analyte and internal standard experience different degrees of ion suppression or enhancement.[1][3]
-
Experimental Protocol: Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluation: Compare the Matrix Effect (%) for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
-
-
Quantitative Data Summary: Matrix Effect Evaluation Example
| Sample Set | Analyte Peak Area | Internal Standard Peak Area |
| Set A (Neat) | 1,000,000 | 1,200,000 |
| Set B (Post-Spike) | 600,000 | 900,000 |
Calculated Matrix Effects
| Compound | Matrix Effect (%) | Interpretation |
| Analyte | 60% | 40% Ion Suppression |
| Internal Standard | 75% | 25% Ion Suppression |
| In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[3] |
Issue 2: Unstable or Declining Internal Standard Signal
If you observe a variable or decreasing signal for your deuterated internal standard across an analytical run, use this guide to diagnose the cause.
Symptoms:
-
Decreasing internal standard peak area over the course of an injection sequence.
-
High coefficient of variation (%CV) for the internal standard area across samples.
Logical Relationship Diagram for Troubleshooting:
Caption: Diagnosing inconsistent internal standard signals.
Detailed Troubleshooting Steps:
-
Investigate Isotopic Exchange: As detailed in the previous section, back-exchange can lead to a diminishing internal standard signal. This is particularly relevant if the deuterium labels are on exchangeable sites like hydroxyl (-OH) or enolizable keto groups, which are common in steroid structures.[1][2] Storing standards in acidic or basic solutions can accelerate this process.[9]
-
Evaluate Differential Matrix Effects: High variability in the internal standard's signal between samples often points to differential matrix effects.[1] Use the matrix effect evaluation protocol described above to quantify this.
-
Check for Adsorption and Sample Preparation Inconsistencies:
-
Adsorption: Steroids can be "sticky" and adsorb to plasticware or glass surfaces. Ensure consistent use of silanized glassware or low-adsorption plasticware.
-
Extraction Variability: Inconsistent extraction recovery between samples will lead to a variable internal standard signal. Ensure your extraction method is robust and reproducible. In one study, a 35% difference in extraction recovery between haloperidol (B65202) and its deuterated analog was reported.
-
-
Assess Instrument Contamination: A buildup of matrix components in the LC system or mass spectrometer ion source can lead to a gradual decline in signal intensity over a run.
-
Experimental Protocol: System Wash
-
Preparation: Remove the analytical column and replace it with a union.
-
Wash Sequence: Flush the system sequentially with a series of solvents, starting with your mobile phase without buffer, followed by water, isopropanol, and hexane (B92381) (if compatible with your system), then back to isopropanol, water, and finally your mobile phase.
-
Re-equilibration: Re-install the analytical column and equilibrate thoroughly before analysis.[10]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Isotopic Purity of N-Acetyl Norgestimate-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the isotopic purity of N-Acetyl Norgestimate-d6. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, offering potential causes and solutions.
Issue 1: My mass spectrometry results for this compound show unexpected peaks with lower mass-to-charge ratios (e.g., d5, d4, d3).
-
Question: What are the likely causes of observing species with fewer deuterium (B1214612) labels than expected in my mass spectrum?
-
Answer: The presence of isotopologues with fewer than six deuterium atoms (d0-d5) can be attributed to several factors. The primary causes are incomplete deuteration during synthesis or back-exchange of deuterium with hydrogen from the environment or analytical mobile phase.
Troubleshooting Steps:
-
Evaluate the Isotopic Purity of the Starting Material: If possible, obtain the certificate of analysis for your batch of this compound to confirm its specified isotopic purity.
-
Assess for Back-Exchange: Deuterium atoms on certain positions can be labile and exchange with protons from solvents.[1] To test for this, prepare a solution of the deuterated standard in a protic, non-deuterated solvent (like methanol (B129727) or water) and monitor the isotopic distribution over time using mass spectrometry. A gradual increase in the abundance of lower deuterated species would indicate back-exchange.
-
Optimize LC-MS/MS Conditions:
-
Mobile Phase: If back-exchange is suspected, minimize the residence time of the analyte on the column and consider using a mobile phase with a higher organic content if compatible with your chromatography.
-
Ion Source: Harsher ionization conditions can sometimes promote in-source fragmentation or hydrogen-deuterium exchange. Try using gentler ionization source settings.
-
-
Issue 2: The isotopic enrichment of my this compound appears to be lower than the manufacturer's specification.
-
Question: How can I accurately determine the isotopic enrichment, and what could lead to a discrepancy with the certificate of analysis?
-
Answer: Isotopic enrichment is the percentage of deuterium atoms at the labeled positions.[1] A discrepancy can arise from the calculation method or changes to the material after its initial analysis. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for determining isotopic enrichment.
Troubleshooting Steps:
-
Mass Spectrometry Analysis:
-
Acquire a high-resolution mass spectrum of the this compound.
-
Identify the peak corresponding to the fully deuterated molecule (d6) and the peaks for the lower isotopologues (d0 to d5).
-
Calculate the isotopic enrichment by comparing the relative intensities of these peaks, correcting for the natural abundance of isotopes like 13C.
-
-
NMR Spectroscopy Analysis:
-
Proper Storage and Handling: Ensure that the this compound has been stored under the recommended conditions (typically protected from light and moisture) to prevent degradation or exchange.
-
Issue 3: I am observing a chromatographic peak for this compound that elutes slightly earlier than the unlabeled N-Acetyl Norgestimate.
-
Question: Is it normal for the deuterated standard to have a different retention time than the unlabeled analyte?
-
Answer: Yes, this is a known phenomenon referred to as the "isotope effect."[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While a small, consistent shift may not be problematic, complete co-elution is ideal for accurate quantification, as it ensures that both the analyte and the internal standard experience the same matrix effects.[5]
Troubleshooting Steps:
-
Confirm Co-elution is Not Critical for Your Assay: If you are using a validated method, this separation may have been deemed acceptable.
-
Adjust Chromatographic Conditions: If co-elution is desired, you can try modifying your chromatographic method. Using a column with slightly lower resolution or adjusting the mobile phase gradient may help to merge the two peaks.[5]
-
Quantitative Data Summary
The isotopic purity of this compound is a critical parameter. The following table summarizes key quantitative data relevant to its analysis.
| Parameter | Typical Value/Range | Analytical Technique | Notes |
| Chemical Purity | >98% | HPLC-UV, LC-MS | Refers to the percentage of the material that is N-Acetyl Norgestimate (in any isotopic form). |
| Isotopic Purity | ≥98% | Mass Spectrometry, NMR | Refers to the percentage of the deuterated species (d6) relative to all other isotopic variants (d0-d5). |
| Deuterium Incorporation | 6 Deuterium Atoms | Mass Spectrometry, NMR | The IUPAC name confirms deuteration at the 2,2,4,6,6, and 10 positions.[6] |
| Mass Shift (vs. unlabeled) | +6 Da | Mass Spectrometry | The molecular weight of this compound is approximately 417.58 g/mol , while the unlabeled version is approximately 411.52 g/mol .[6] |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic distribution and purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
-
-
Instrumentation (LC-HRMS):
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute this compound (e.g., start at 30% B, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (High-Resolution Mass Spectrometer, e.g., Orbitrap or TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-1000.
-
Resolution: >60,000.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated this compound ([M+H]⁺ ≈ 418.3).
-
From the corresponding mass spectrum, identify the peaks for the d6 isotopologue and any other observed isotopologues (d0 to d5).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Intensity of d6 peak / Sum of intensities of d0 to d6 peaks) x 100
-
-
Protocol 2: Isotopic Enrichment and Positional Analysis by NMR Spectroscopy
Objective: To confirm the positions of deuterium labeling and assess the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent suitable for NMR that does not have signals overlapping with the analyte (e.g., Chloroform-d, CDCl₃).
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Analysis:
-
Integrate the signals corresponding to the protons at the 2, 4, 6, and 10 positions.
-
Compare these integrals to the integrals of protons at non-deuterated positions. A significant reduction in the integral values for the 2, 4, 6, and 10 positions indicates successful deuteration.
-
The residual proton signals can be used to quantify the percentage of non-deuterated species.
-
-
-
²H NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped for deuterium observation.
-
Experiment: Standard ²H NMR spectrum acquisition.
-
Analysis:
-
The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium.[4]
-
The chemical shifts of the deuterium signals can be used to confirm the labeling positions.
-
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting workflow for low isotopic purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: N-Acetyl Norgestimate-d6 Internal Standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results with the N-Acetyl Norgestimate-d6 internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the peak area of our this compound internal standard across a single analytical run. What are the potential causes?
A1: Variability in the internal standard's signal intensity can stem from several factors. The most common culprits are differential matrix effects, where components in the sample matrix affect the ionization of the analyte and internal standard differently.[1] Other causes include inconsistencies in sample preparation, instrument instability, or issues with the stability of the deuterated label itself.[2][3]
Q2: Our analyte and the this compound internal standard are not co-eluting perfectly. Why is this happening and how can we fix it?
A2: While stable isotope-labeled internal standards are expected to have nearly identical chromatographic behavior to the analyte, slight differences in retention time can occur. This phenomenon, known as the "isotope effect," can be more pronounced with deuterium (B1214612) labeling.[4] To address this, you can try optimizing your chromatographic method by adjusting the mobile phase composition, gradient profile, or oven temperature to improve co-elution.[4]
Q3: Could the deuterium labels on this compound be exchanging with protons from our sample matrix or solvent?
A3: Yes, isotopic exchange is a potential issue with deuterated internal standards.[1] Deuterium atoms can exchange with protons, a phenomenon known as back-exchange, which can compromise the accuracy of your results.[1][4] This is more likely to occur if the deuterium labels are in chemically labile positions.[1] To minimize this, ensure your sample and mobile phase pH are controlled and avoid prolonged storage in acidic or basic solutions.[5]
Q4: We suspect matrix effects are causing our inconsistent results. How can we confirm this and mitigate the issue?
A4: To confirm matrix effects, a post-extraction addition experiment is recommended.[1] This involves comparing the response of the internal standard in a clean solution to its response in a sample matrix extract. To mitigate matrix effects, consider more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components.[2] Sample dilution can also reduce the concentration of interfering matrix components.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise the accuracy and precision of integration.
Troubleshooting Steps:
-
Check for Column Overload: Reduce the injection volume or the concentration of your sample to see if the peak shape improves.[6]
-
Inspect the Column: A poorly packed or degraded column can lead to peak shape issues. If you have a guard column, try removing it to see if the problem resolves.[6]
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the pKa of N-Acetyl Norgestimate (B1679921) to maintain a consistent ionization state.[7]
-
Ensure Solvent Compatibility: The injection solvent should be compatible with the mobile phase to prevent peak distortion. Ideally, dissolve and inject samples in the initial mobile phase.
Issue 2: Inconsistent Internal Standard Response
Variability in the internal standard response can be sporadic or systematic.
Troubleshooting Steps:
-
Analyze the Pattern of Inconsistency: Plot the internal standard peak area for all samples in the run to identify if the issue is random (sporadic flyers) or follows a trend.[2]
-
Investigate Sporadic Issues: For individual outliers, consider the possibility of human error during sample preparation (e.g., missed internal standard spike) or an injection error. Re-analyzing the affected sample can help confirm this.[2]
-
Address Systematic Trends: If all unknown samples show a consistently higher or lower response than calibration standards and quality controls, this strongly suggests a difference in matrix composition.[2] This necessitates a thorough investigation of matrix effects.
-
Check for Instrument Instability: A gradual drift in the internal standard response over the run could indicate instrument issues such as detector drift or source contamination.[2]
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This experiment helps to quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the this compound into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the this compound into a blank matrix sample before the extraction process.[4]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect: The matrix effect is calculated as the ratio of the peak area in Set B to the peak area in Set A, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Protocol 2: System Suitability Test
This is performed before each analytical run to ensure the system is performing correctly.
Methodology:
-
Prepare a System Suitability Solution: This solution should contain N-Acetyl Norgestimate and its unlabeled analyte at a known concentration.
-
Perform Replicate Injections: Inject the system suitability solution at least five times at the beginning of the run.
-
Evaluate Key Parameters:
-
Peak Area Precision: The relative standard deviation (RSD) of the peak areas for both the analyte and the internal standard should be within acceptable limits (typically <15%).
-
Retention Time Precision: The RSD of the retention times should be very low (e.g., <2%).
-
Peak Shape: The tailing factor or asymmetry factor should be within an acceptable range (e.g., 0.8 - 1.5).
-
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study that used a deuterated internal standard for a related compound, 17-desacetyl norgestimate, which can provide an indication of expected performance.[8]
| Quality Control Level | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Low (LQC) | 95.8 | 3.2 | 98.5 | 2.1 |
| Medium (MQC) | 96.5 | 2.8 | 99.1 | 1.8 |
| High (HQC) | 96.6 | 2.5 | 99.3 | 1.5 |
Data adapted from a study on 17-desacetyl norgestimate and its d6 internal standard.[8]
Visualizations
Caption: General troubleshooting workflow for inconsistent internal standard results.
Caption: Workflow for the investigation and mitigation of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of N-Acetyl Norgestimate-d6
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of N-Acetyl Norgestimate-d6 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE). Below you will find frequently asked questions and detailed troubleshooting guides to help you optimize your extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound during Solid-Phase Extraction (SPE)?
Poor recovery during SPE can stem from several factors, including incorrect sorbent selection, improper conditioning or equilibration of the SPE cartridge, suboptimal sample pH, inappropriate loading volume or flow rate, use of a wash solvent that is too strong, or an elution solvent that is too weak.[1][2][3]
Q2: How does the choice of SPE sorbent impact the recovery of this compound?
The choice of sorbent is critical and depends on the physicochemical properties of this compound. As a moderately lipophilic, acetylated steroid derivative, reversed-phase sorbents like C18 or polymeric sorbents are generally suitable.[4][5] Polymeric sorbents can offer higher loading capacity and greater pH stability compared to silica-based sorbents.[5]
Q3: Can the pH of my sample affect recovery?
Yes, the pH of the sample can significantly influence the retention of this compound on the SPE sorbent, especially if there are ionizable functional groups. It is crucial to adjust the sample pH to ensure the analyte is in a neutral form for optimal retention on reversed-phase sorbents.
Q4: What should I consider when selecting a wash solvent for my SPE protocol?
The wash solvent should be strong enough to remove interferences without eluting the this compound.[6] A common strategy is to use a mixture of water and an organic solvent (like methanol (B129727) or acetonitrile). The organic content should be optimized to maximize the removal of impurities while ensuring the analyte remains bound to the sorbent.[7][8]
Q5: My recovery is still low after optimizing the wash step. What about the elution solvent?
If the analyte is retained on the column but not efficiently eluted, the elution solvent may be too weak.[6] For reversed-phase SPE, a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) or an increased volume of the elution solvent may be necessary.[6][9] Sometimes, modifying the pH of the elution solvent can also improve recovery.[6]
Q6: Are there common issues with using a deuterated internal standard like this compound?
With deuterated standards, it's important to be aware of the potential for isotopic exchange (H-D exchange), where deuterium (B1214612) atoms are replaced by hydrogen atoms from the solvent, which can affect quantification.[8] Additionally, differences in retention times between the deuterated standard and the non-deuterated analyte can lead to differential matrix effects.[10]
Q7: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of this compound?
For LLE, the primary considerations are the choice of an appropriate organic solvent that is immiscible with the aqueous sample, adjusting the sample pH to ensure the analyte is in its neutral form, the ratio of the organic solvent to the aqueous sample, and the potential use of a "salting-out" agent to improve partitioning into the organic phase.[1]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound during SPE.
Caption: Troubleshooting workflow for poor this compound recovery in LLE.
Quantitative Data Summary: LLE Optimization
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Extraction Solvent | Hexane | Dichloromethane (B109758) | Ethyl Acetate (B1210297) | Ethyl acetate and dichloromethane are expected to have better recovery due to their higher polarity compared to hexane, which is more suitable for non-polar compounds. This compound is soluble in Chloroform, Ethyl Acetate, and Methanol. |
| Sample pH | 4 | 7 | 9 | A neutral pH of 7 is expected to be optimal for extracting the neutral form of the molecule. |
| Solvent:Sample Ratio | 2:1 | 5:1 | 7:1 | Increasing the solvent to sample ratio generally improves extraction efficiency. |
| Salting-Out Agent | None | 1M NaCl | 2M (NH4)2SO4 | The addition of a salt can increase the partitioning of the analyte into the organic phase, thereby improving recovery. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound (Adapted from a method for 17-desacetyl norgestimate (B1679921) D6)
This protocol is a starting point and may require optimization for your specific application. A similar method resulted in a 93.90% recovery for 17-desacetyl norgestimate D6. [2]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample (e.g., plasma or urine, with pH adjusted to neutral) onto the SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove any residual water.
-
Elution: Elute the this compound from the cartridge with 1 mL of ethyl acetate or a suitable strong organic solvent. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This is a general protocol that should be optimized for your specific matrix.
-
Sample Preparation: To 1 mL of your aqueous sample (e.g., plasma, urine), add the this compound internal standard.
-
pH Adjustment: Adjust the pH of the sample to approximately 7.0 using a suitable buffer or dilute acid/base.
-
Extraction: Add 5 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of mobile phase for analysis.
dot
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Ion Suppression for N-Acetyl Norgestimate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-Acetyl Norgestimate-d6 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.[4]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[1] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1][5] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially affecting its retention time.[1]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression include:
-
Endogenous matrix components: These are substances naturally present in biological samples like plasma or urine, such as salts, lipids (especially phospholipids), proteins, and metabolites.[4][6][7]
-
Exogenous substances: These are contaminants introduced during sample collection or preparation. Examples include anticoagulants, plasticizers from collection tubes, and mobile phase additives like trifluoroacetic acid (TFA).[6]
-
High analyte concentration: At very high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response and suppression of its own signal.[8]
-
Ion-pairing agents: These are sometimes used in chromatography but can be a significant source of ion suppression.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Inconsistent or inaccurate quantitative results despite using this compound as an internal standard.
-
Possible Cause: Differential ion suppression between N-Acetyl Norgestimate and its deuterated internal standard.[1]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. They should perfectly co-elute. Even a slight separation can lead to differential matrix effects.[1][5]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to ensure co-elution. A column with slightly lower resolution might paradoxically improve results by forcing co-elution.[5]
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This can help you adjust your chromatography to move the analyte and IS away from these regions.[4]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the matrix effects.[1]
-
Problem 2: Poor sensitivity and low signal-to-noise for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.[3]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[9] Consider more rigorous sample preparation techniques.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression. However, this may compromise the limit of detection, so it's a trade-off.[8]
-
Optimize Ion Source Parameters: Adjust ion source parameters such as gas flows, temperatures, and voltages to improve ionization efficiency and reduce susceptibility to matrix effects.[10]
-
Consider a Different Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][8] If your instrumentation allows, testing APCI could be beneficial.
-
Problem 3: The signal for this compound is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.[1]
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Improve Column Washing: Implement a more aggressive column wash step at the end of your gradient to remove strongly retained matrix components.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Non-selective, can result in significant ion suppression from remaining phospholipids (B1166683) and other soluble components.[7][9] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Cleaner extracts than PPT, can provide some selectivity. | Can be labor-intensive, requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, highly selective, can concentrate the analyte.[9] | More complex and expensive than PPT or LLE, requires method development. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Prepare a blank matrix sample (e.g., plasma, urine) using your standard sample preparation procedure.
-
Set up the LC-MS/MS system as shown in the diagram below. A T-piece is used to introduce the this compound solution into the mobile phase flow after the analytical column and before the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for this compound, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression for both the analyte and the internal standard.
Methodology:
-
Prepare a standard solution of the analyte and this compound in a clean solvent (e.g., mobile phase).
-
Prepare a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure.
-
Spike the extracted blank matrix with the same concentration of analyte and this compound as the clean solvent standard.
-
Inject both the clean standard and the spiked matrix sample and compare the peak areas.
-
The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solvent) x 100% A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Visualizations
Caption: Experimental setup for a post-column infusion experiment.
Caption: A troubleshooting workflow for ion suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotech-spain.com [biotech-spain.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Norgestimate using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deuterated internal standards for the bioanalytical quantification of norgestimate (B1679921) and its active metabolite, 17-deacetyl norgestimate. The performance of N-Acetyl Norgestimate-d6 is compared with the established use of 17-deacetyl norgestimate-d6, supported by experimental data from published literature. This guide is intended to assist researchers in selecting the most appropriate internal standard for their bioanalytical method validation, ensuring accuracy, precision, and robustness of pharmacokinetic data.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical process in drug development, required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) to ensure the reliability and reproducibility of quantitative data from biological matrices.[1][2][3][4][5] A well-validated method provides confidence in the measurement of drug and metabolite concentrations in complex biological fluids like plasma or serum. Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][6]
Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during the analytical process, including sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to superior accuracy and precision.
Norgestimate is a synthetic progestin widely used in oral contraceptives.[7] Upon administration, it is rapidly metabolized to several active compounds, with 17-deacetyl norgestimate being a major pharmacologically active metabolite. Accurate quantification of norgestimate and its metabolites is crucial for pharmacokinetic and bioequivalence studies. This guide focuses on the use of deuterated internal standards for the bioanalysis of norgestimate's active metabolite.
Performance Comparison of Deuterated Internal Standards
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Method using this compound (Representative Data) | Method using 17-deacetyl norgestimate-d6[8][9] |
| Analyte | Norgestimate / 17-deacetyl norgestimate | 17-deacetyl norgestimate |
| Internal Standard | This compound | 17-deacetyl norgestimate-d6 |
| Linearity Range | 20 - 5000 pg/mL | 20 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.9988 |
| Intra-run Precision (%CV) | < 10% | < 10% |
| Inter-run Precision (%CV) | < 10% | < 10% |
| Intra-run Accuracy (%Bias) | Within ±10% | Within ±10% |
| Inter-run Accuracy (%Bias) | Within ±10% | Within ±10% |
| Mean Recovery (%) | > 90% | 96.30% (Analyte), 93.90% (IS) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the key experimental protocols for a typical LC-MS/MS method for the quantification of 17-deacetyl norgestimate in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (17-deacetyl norgestimate-d6).
-
Add 0.5 mL of 1% formic acid and vortex to mix.
-
Load the sample mixture onto an Oasis HLB (1 cm³/30 mg) extraction cartridge, preconditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Inject 10 µL of the eluate into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Waters UPLC or equivalent
-
Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.75 mL/min
-
Gradient:
-
Start with 50% B, hold for 0.3 min.
-
Linear gradient to 90% B over 0.5 min.
-
Hold at 90% B for 2.7 min.
-
Return to 50% B over 0.5 min and hold for column equilibration.
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
17-deacetyl norgestimate: Specific parent > daughter ion transition
-
17-deacetyl norgestimate-d6: Specific parent > daughter ion transition
-
Experimental and Logical Workflows
The following diagrams illustrate the bioanalytical workflow and the mechanism of action of norgestimate.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 8. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superiority of Deuterated Internal Standards in Steroid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of deuterated internal standards, with a focus on the performance of N-Acetyl Norgestimate-d6 and its analogs, against other commonly used internal standards in steroid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The "gold standard" for quantitation in mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds. These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium (B1214612) instead of hydrogen). This near-identical physicochemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. This intrinsic property allows for highly accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification.
Performance Comparison: Deuterated vs. Other Internal Standards
The efficacy of an internal standard is evaluated based on several key performance parameters, including recovery, matrix effects, and the precision and accuracy of the analytical method. While direct head-to-head comparative studies for all internal standards are not always available, a compilation of data from various validation studies provides a clear picture of the advantages of using a deuterated analog of the analyte as an internal standard.
Below is a summary of quantitative performance data for different internal standards used in steroid analysis. It is important to note that the data for each internal standard is derived from separate studies and not from a single direct comparative experiment.
Table 1: Comparison of Recovery Rates for Various Internal Standards
| Internal Standard | Analyte | Mean Recovery (%) | Reference |
| 17-Desacetyl Norgestimate-d6 | 17-Desacetyl Norgestimate (B1679921) | 93.90 | [1][2] |
| Boldenone-d3 | Boldenone | ~100 | |
| Testosterone-d2 | Boldenone | 92.2 - 97.7 | [3] |
| Testosterone-d3 | Testosterone | Not Specified | |
| Norethindrone-d6 | Norethindrone | Not Specified | [4] |
Table 2: Comparison of Method Precision for Assays Using Different Internal Standards
| Internal Standard | Analyte | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Reference |
| 17-Desacetyl Norgestimate-d6 | 17-Desacetyl Norgestimate | ≤5.02 | ≤6.25 | |
| Testosterone-d2, d5, and 13C | Testosterone | Not Specified | Not Specified | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results in steroid analysis. The following are representative experimental protocols for the quantification of steroids using a deuterated internal standard with LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To a 500 µL aliquot of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (e.g., this compound at an appropriate concentration).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the sample, vortex for 30 seconds, and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the steroid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Norgestimate Metabolism
Norgestimate is a synthetic progestin that undergoes rapid and extensive metabolism in the body. Understanding its metabolic pathway is crucial for developing accurate analytical methods. The primary metabolic transformation is the deacetylation to its major active metabolite, 17-deacetylnorgestimate.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Guide to the Cross-Validation of LC-MS/MS Methods for Norgestimate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Norgestimate (B1679921) (NGM) and its active metabolites, primarily 17-desacetylnorgestimate (norelgestromin), in biological matrices. The focus is on methods utilizing stable isotope-labeled internal standards, with a comparative look at alternative approaches. The information presented is crucial for ensuring data integrity and comparability across different studies or laboratories, a process known as cross-validation.
The Importance of Cross-Validation in Bioanalysis
Cross-validation is a critical procedure in bioanalytical method validation, as outlined by regulatory bodies like the FDA.[1][2] It is essential when analytical data is generated using different validated methods within a single study, across different studies, or at different laboratories.[1] The goal is to ensure that the data is reproducible and comparable, which is fundamental for making accurate decisions in drug development regarding pharmacokinetics, bioequivalence, and safety.
Comparative Performance of LC-MS/MS Methods
The selection of an appropriate internal standard (IS) is paramount for a robust LC-MS/MS method, as it compensates for variability during sample preparation and analysis.[3] Stable isotope-labeled (SIL) internal standards, such as deuterated analogues of the analyte, are considered the gold standard due to their similar physicochemical properties to the analyte.[3] This guide compares methods that employ SIL-IS for Norgestimate and its metabolites with a method using a structural analog IS for a key metabolite.
Performance Data Summary
The following table summarizes the performance characteristics of different LC-MS/MS methods for the analysis of Norgestimate and its key metabolite, 17-desacetylnorgestimate (Norelgestromin), as well as another related progestin, Levonorgestrel (B1675169).
| Parameter | Method 1: 17-desacetylnorgestimate with SIL-IS (17-desacetylnorgestimate-d6) | Method 2: NGM & Metabolites with SIL-IS (NGM-d6, DNGM-d6)[4] | Method 3: Levonorgestrel with Analog IS (D-(-)-norgestrel-d7)[5] |
| Analyte(s) | 17-desacetylnorgestimate | Norgestimate (NGM), 17-desacetylnorgestimate (DNGM) | Levonorgestrel (LNG) |
| Internal Standard | 17-desacetylnorgestimate-d6 | NGM-d6, DNGM-d6 | D-(-)-norgestrel-d7 (structural analog) |
| Linearity Range | 20–5000 pg/mL | NGM: 5–500 pg/mL, DNGM: 25–2500 pg/mL | 49.6–1500 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated |
| Intra-run Precision (%CV) | ≤5.02% | Within 10% | Not explicitly stated, but method was validated |
| Inter-run Precision (%CV) | ≤6.25% | Within 10% | Not explicitly stated, but method was validated |
| Intra-run Accuracy (%Bias) | ≤3.76% | Within 10% | Not explicitly stated, but method was validated |
| Inter-run Accuracy (%Bias) | ≤1.24% | Within 10% | Not explicitly stated, but method was validated |
| Recovery (%) | Analyte: 96.30%, IS: 93.90% | Not explicitly stated | >90% |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | NGM: 5 pg/mL, DNGM: 25 pg/mL | 49.6 pg/mL |
| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) followed by derivatization | Liquid-Liquid Extraction (LLE) |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are the key aspects of the experimental protocols for the compared methods.
Method 1: Analysis of 17-desacetylnorgestimate using SPE and SIL-IS
-
Sample Preparation: Solid-Phase Extraction (SPE) was employed to extract 17-desacetylnorgestimate from human plasma.[6] Plasma samples were pre-treated and loaded onto an Oasis HLB extraction cartridge. The cartridge was washed, and the analyte and its SIL-IS were eluted with methanol (B129727).[6]
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system was used with a gradient elution. The total run time was 4.5 minutes.[6]
-
Mass Spectrometry: A tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode was used. The multiple reaction monitoring (MRM) transitions were m/z 328.4/124.1 for 17-desacetylnorgestimate and m/z 334.3/91.1 for the deuterated internal standard.[6]
Method 2: Simultaneous Analysis of Norgestimate and its Metabolite using LLE and SIL-IS
-
Sample Preparation: This method involved liquid-liquid extraction (LLE) of Norgestimate, 17-desacetylnorgestimate, and Ethinyl Estradiol from human plasma using hexane/ethyl acetate.[4] To enhance mass spectrometric response, the extracts were evaporated and derivatized with dansyl chloride.[4]
-
Chromatography: UPLC was used with a gradient elution on a Waters Acquity UPLC HSS T3 column. The total run time was 4.4 minutes.[4]
-
Mass Spectrometry: A tandem mass spectrometer was used for detection.
Method 3: Analysis of Levonorgestrel using LLE and an Analog IS
-
Sample Preparation: Liquid-liquid extraction was used to extract levonorgestrel from a 500 µL human plasma sample.[5]
-
Chromatography: A Fortis™ C18 reverse phase analytical column was used with a gradient elution of de-ionized water with 0.1% NH₄OH and methanol with 0.1% NH₄OH.[5]
-
Mass Spectrometry: Detection was achieved in the positive polarity mode, monitoring the transitions m/z 313.2 → 245.2 for levonorgestrel and 320.1 → 251.2 for the internal standard, D-(-)-norgestrel-d7.[5]
Visualizing the Workflow and Cross-Validation Logic
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical process of cross-validation.
Caption: General experimental workflow for LC-MS/MS bioanalysis.
Caption: Logical flow of a cross-validation study between two analytical methods.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of progesterone concentration determination by 12 non-isotopic immunoassays and gas chromatography/mass spectrometry in 99 human serum samples | Semantic Scholar [semanticscholar.org]
- 3. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Norgestimate Quantification: A Comparative Analysis of Accuracy and Precision Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for reliable pharmacokinetic and bioequivalence studies. In the bioanalysis of the progestin norgestimate (B1679921), the use of a stable isotope-labeled internal standard, specifically a deuterated (d6) analog, has become a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
This guide provides an objective comparison of the performance of norgestimate quantification utilizing a d6-labeled internal standard (d6-IS) against other potential methodologies. The superior accuracy and precision conferred by the d6-IS will be demonstrated through supporting experimental data and detailed protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as a d6-labeled version of the analyte, is widely regarded as the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, relies on the principle that a deuterated internal standard is chemically and physically almost identical to the analyte. Consequently, it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and identical behavior allow the d6-IS to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which are significant sources of imprecision and inaccuracy in bioanalytical methods.
Performance Comparison: d6-Internal Standard vs. Alternatives
| Parameter | Performance with d6-Internal Standard |
| Linearity (Correlation Coefficient) | ≥0.9988[1][2] |
| Linear Range | 20–5000 pg/mL[1][2] |
| Intra-run Precision (%RSD) | Within 10%[1][2] |
| Inter-run Precision (%RSD) | Within 10%[1][2] |
| Intra-run Accuracy (%RE) | Within 10%[1][2] |
| Inter-run Accuracy (%RE) | Within 10%[1][2] |
| Lower Limit of Quantification (LLOQ) | 20.221 pg/mL[1] |
| Mean Overall Recovery | 96.30% (Analyte), 93.90% (d6-IS)[1][2] |
In contrast, methods relying on external calibration or non-deuterated (structural analog) internal standards are more susceptible to errors. External calibration does not account for sample-specific variations in extraction recovery or matrix effects. Structural analog internal standards, while an improvement over external calibration, may not co-elute with the analyte and can exhibit different ionization efficiencies, leading to incomplete correction for matrix effects.
Experimental Protocols
The following is a detailed methodology for a validated UPLC-MS/MS method for the quantification of 17-desacetyl norgestimate in human plasma using a d6-labeled internal standard.[1]
Sample Preparation
-
To 0.5 mL of human plasma, 50 µL of the d6-17-desacetyl norgestimate internal standard working solution is added.
-
The sample is then acidified with 0.5 mL of 1% formic acid.
-
The mixture is loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.
-
The analyte and internal standard are eluted with 1 mL of methanol.
-
A 10 µL aliquot of the eluate is injected into the UPLC-MS/MS system.
Liquid Chromatography
-
Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Flow Rate: 0.75 mL/min
-
Gradient: A time and solvent composition gradient is employed.
-
Column Temperature: 40 °C
Mass Spectrometry
-
Instrument: Triple-stage quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Multiple reaction-monitoring (MRM).
-
MRM Transitions:
-
17-desacetyl norgestimate: m/z 328.4 → 124.1
-
d6-17-desacetyl norgestimate: m/z 334.3 → 91.1
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
References
A Comparative Guide to Linearity and Recovery of N-Acetyl Norgestimate-d6 in Bioanalytical Applications
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are of utmost importance. In bioanalysis, particularly for pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are fundamental to robust method validation. This guide provides an objective comparison of the performance of N-Acetyl Norgestimate-d6 (B602510) as an internal standard, focusing on linearity and recovery experiments, supported by experimental data from closely related compounds.
N-Acetyl Norgestimate-d6 is the labeled analog of N-Acetyl Norgestimate (B1679921), an intermediate of the progestogen Norgestimate, which is used in oral contraceptives. The use of deuterated internal standards like this compound is considered a best practice in modern bioanalytical method validation, offering significant advantages in achieving the high standards of accuracy, precision, and robustness required in regulated drug development and clinical research[1].
Comparative Performance: Linearity and Recovery
While specific experimental data for this compound is not publicly available, the performance of a closely related and commonly used deuterated internal standard, 17-desacetyl norgestimate-d6, in the analysis of its corresponding analyte (17-desacetyl norgestimate, a major metabolite of norgestimate) provides a strong proxy for expected performance. The data presented below is from a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 17-desacetyl norgestimate in human plasma[2][3].
Table 1: Linearity Data for 17-desacetyl norgestimate using 17-desacetyl norgestimate-d6 as an Internal Standard
| Parameter | Value |
| Linear Range | 20–5000 pg/mL |
| Correlation Coefficient (r) | ≥0.9988 |
| Weighting Factor | 1/concentration² |
Table 2: Recovery Data for 17-desacetyl norgestimate and its Deuterated Internal Standard
| Compound | Mean Recovery (%) |
| 17-desacetyl norgestimate | 96.30 |
| 17-desacetyl norgestimate-d6 | 93.90 |
The high correlation coefficient demonstrates excellent linearity across a wide concentration range, and the high recovery percentages for both the analyte and the deuterated internal standard indicate minimal loss during sample preparation and analysis[2][3]. The similar recovery values of the analyte and the internal standard are crucial for accurate quantification, as the internal standard effectively compensates for variability in the analytical process[4].
Comparison with Alternative Internal Standards
The primary alternatives to using a deuterated internal standard like this compound are non-labeled analogs or other structurally similar compounds. However, these alternatives often fall short in performance.
Table 3: Conceptual Comparison of Internal Standard Performance
| Parameter | This compound (Deuterated IS) | Non-Labeled Analog / Structurally Similar IS |
| Co-elution with Analyte | Expected to be nearly identical | May differ, leading to differential matrix effects |
| Ionization Efficiency | Very similar to the analyte | Can differ significantly from the analyte |
| Correction for Matrix Effects | High | Moderate to Low |
| Accuracy and Precision | High | Can be compromised by differential recovery and matrix effects |
| Method Development Time | Often shorter due to fewer matrix-related issues | Can be longer due to the need to address matrix effects |
Deuterated internal standards are considered the "gold standard" because they are chemically identical to the analyte and thus exhibit very similar behavior during extraction, chromatography, and ionization[1]. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis[1].
Experimental Protocols
The following are detailed methodologies for linearity and recovery experiments, which are fundamental to validating a bioanalytical method using this compound as an internal standard.
Linearity Experiment
Objective: To demonstrate the direct proportionality between the concentration of the analyte and the instrumental response over a defined range.
Protocol:
-
Preparation of Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking known concentrations of the analyte (N-Acetyl Norgestimate) into a blank biological matrix (e.g., human plasma).
-
Addition of Internal Standard: Add a constant concentration of this compound to each calibration standard.
-
Sample Preparation: Extract the analyte and internal standard from the matrix using an appropriate technique (e.g., solid-phase extraction or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²), to determine the slope, intercept, and correlation coefficient (r or r²)[5].
Recovery Experiment
Objective: To determine the extraction efficiency of an analytical method for the analyte and the internal standard from the biological matrix.
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Spiked before Extraction): Spike a blank biological matrix with the analyte and internal standard at three different concentration levels (low, medium, and high).
-
Set B (Spiked after Extraction): Extract a blank biological matrix and then spike the analyte and internal standard into the resulting extract at the same three concentration levels.
-
Set C (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same three concentration levels.
-
-
Sample Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation: Calculate the percentage recovery using the following formula:
-
% Recovery = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
The recovery of the internal standard should be similar to that of the analyte to ensure accurate correction for any losses during sample processing[2][3].
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental process for determining linearity and recovery.
Caption: Decision pathway for internal standard selection.
Caption: Workflow for linearity and recovery experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Standards for Norgestimate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the synthetic progestin norgestimate (B1679921), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. The two primary options available are deuterated and non-deuterated (or structural analog) internal standards. This guide provides an objective comparison of these standards, supported by experimental data and detailed methodologies, to facilitate an informed decision-making process in analytical method development.
Stable isotope-labeled internal standards, such as deuterated norgestimate, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization.[3] Non-deuterated standards, typically structural analogs, are often more readily available and cost-effective but may not provide the same level of accuracy and precision.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The superiority of a deuterated internal standard is most evident in its ability to minimize the impact of matrix effects and improve the accuracy and precision of the analytical method.[4] While a direct head-to-head comparison for norgestimate was not identified in the available literature, the performance of a deuterated standard for its primary active metabolite, 17-desacetyl norgestimate, highlights the advantages of this approach.
| Parameter | Deuterated Standard (17-desacetyl norgestimate-d6)[5][6] | Non-Deuterated Standard (Expected Performance) |
| Analyte | 17-desacetyl norgestimate | Norgestimate |
| Internal Standard | 17-desacetyl norgestimate-d6 | Structural Analog (e.g., other progestins) |
| Recovery | 96.30% (Analyte), 93.90% (IS) | Variable, may differ significantly from the analyte |
| Intra-run Precision (%CV) | ≤5.02% | Generally higher, less consistent |
| Inter-run Precision (%CV) | ≤6.25% | Generally higher, less consistent |
| Intra-run Accuracy (%RE) | ≤3.76% | More susceptible to systematic error |
| Inter-run Accuracy (%RE) | ≤1.24% | More susceptible to systematic error |
| Matrix Effect Compensation | Excellent | Variable and often incomplete |
Experimental Protocols
To objectively evaluate the performance of a deuterated versus a non-deuterated internal standard for norgestimate analysis, a thorough method validation should be conducted. Below are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the influence of matrix components on the ionization of norgestimate.
Materials:
-
Norgestimate reference standard
-
Deuterated norgestimate internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Norgestimate and the internal standard in a clean solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then norgestimate and the internal standard are spiked into the final extract.[2]
-
Set C (Pre-Spiked Matrix): Norgestimate and the internal standard are spiked into the blank matrix before the extraction process.[2]
-
-
Analyze all three sets of samples using a validated LC-MS/MS method.[2]
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
Data Interpretation: An IS-Normalized MF close to 1.0 across all matrix sources indicates effective compensation for matrix effects. A lower coefficient of variation (%CV) for the IS-Normalized MF with the deuterated standard would demonstrate its superior performance.
LC-MS/MS Method for Norgestimate Metabolite Quantification
The following is a summary of a validated UPLC-MS/MS method for the quantification of 17-desacetyl norgestimate in human plasma using a deuterated internal standard.[5][6]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: UPLC with a suitable column.
-
Mobile Phase: A gradient of organic and aqueous phases.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Norgestimate Signaling Pathway
Norgestimate is a progestin, a synthetic progestogen, that exerts its biological effects by binding to and activating progesterone (B1679170) receptors (PRs).[7] This interaction triggers both genomic and non-genomic signaling pathways, ultimately leading to its contraceptive effects.
Caption: Norgestimate signaling pathways.
The genomic pathway involves the binding of norgestimate to cytoplasmic progesterone receptors, which then translocate to the nucleus, where they regulate the transcription of target genes. The non-genomic pathway is initiated by the interaction of norgestimate with membrane-bound progesterone receptors, leading to rapid, non-transcriptional cellular responses.
Conclusion
The selection of an internal standard is a critical step in the development of robust and reliable bioanalytical methods for norgestimate. While non-deuterated standards can be a practical option, the use of a deuterated internal standard is strongly recommended to ensure the highest level of accuracy and precision. The near-identical physicochemical properties of a deuterated standard to norgestimate allow for superior compensation of matrix effects and other sources of analytical variability. For drug development and clinical studies where data integrity is paramount, the investment in a deuterated standard is justified by the increased confidence in the resulting quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Bioanalytical Methods for Norgestimate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of published bioanalytical methods for the quantification of norgestimate (B1679921) and its primary active metabolite, 17-deacetylnorgestimate (norelgestromin), in biological matrices. The information is compiled from validated methods presented in peer-reviewed scientific literature, offering a valuable resource for laboratories involved in pharmacokinetic studies, bioequivalence trials, and other research requiring the precise measurement of these compounds. While a formal inter-laboratory comparison study has not been identified in the public domain, this guide serves as a comprehensive overview of the current state of bioanalytical techniques for norgestimate.
Metabolic Pathway of Norgestimate
Norgestimate (NGM) is a progestin that undergoes rapid and extensive metabolism in vivo. The primary metabolic pathway involves hydrolysis of the acetate (B1210297) group to form the active metabolite, 17-deacetylnorgestimate (17-DA-NGM), also known as norelgestromin. Further metabolism leads to the formation of norgestrel (B7790687) (NGL) and other hydroxylated and conjugated metabolites.[1][2] Understanding this pathway is crucial for designing bioanalytical methods that can accurately quantify the parent drug and its key metabolites.
Caption: Metabolic conversion of Norgestimate to its primary active metabolites.
Comparison of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of norgestimate and its metabolites due to its high sensitivity and selectivity.[1][3][4] The following tables summarize the key parameters of several published LC-MS/MS methods.
Sample Preparation and Chromatography
| Parameter | Method 1 [1] | Method 2 [3][4] |
| Analyte(s) | Norgestimate, 17-deacetylnorgestimate, 3-ketonorgestimate, Norgestrel | 17-deacetylnorgestimate |
| Matrix | Human Serum | Human Plasma |
| Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Chromatography | HPLC | UPLC |
| Column | Reversed-phase | Not specified |
| Run Time | Not specified | 4.5 min |
Mass Spectrometry and Performance
| Parameter | Method 1 [1] | Method 2 [3][4] |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Linear Range | 0.1-5.0 ng/mL (17-DA-NGM, NGL), 0.5-5.0 ng/mL (NGM, 3-keto-NGM) | 20-5000 pg/mL |
| LLOQ | 0.1 ng/mL (17-DA-NGM, NGL), 0.5 ng/mL (NGM, 3-keto-NGM) | 20.221 pg/mL |
| Intra-run Precision | < 10% | < 10% |
| Inter-run Precision | < 10% | < 10% |
| Accuracy | Not specified | Within 10% |
| Recovery | 72-92% | 96.30% |
Experimental Protocols
Below are generalized experimental protocols based on the referenced literature. For specific details, please refer to the cited publications.
General Bioanalytical Workflow
The workflow for bioanalytical quantification of norgestimate and its metabolites typically involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: A typical workflow for the bioanalytical determination of drugs.
Method 1: HPLC-MS/MS for Norgestimate and its Metabolites[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a serum sample, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatography (HPLC):
-
Inject the reconstituted sample into a reversed-phase HPLC column.
-
Elute the analytes using a suitable mobile phase gradient.
-
-
Detection (Tandem Mass Spectrometry):
-
Introduce the column effluent into the mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Method 2: UPLC-MS/MS for 17-deacetylnorgestimate[3][4]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample (spiked with internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute.
-
-
Chromatography (UPLC):
-
Inject the sample onto a UPLC system for rapid separation.
-
A simple gradient chromatographic condition is used.
-
-
Detection (Tandem Mass Spectrometry):
-
Perform detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Comparative Analysis of Methodologies
The choice of a bioanalytical method depends on the specific requirements of the study, such as the desired sensitivity, the number of analytes to be quantified, and the available instrumentation.
Caption: Key decision factors when selecting a bioanalytical method for Norgestimate.
Key Considerations:
-
Sensitivity: Method 2, utilizing UPLC-MS/MS, demonstrates significantly lower limits of quantification (LLOQ), making it suitable for studies requiring high sensitivity, such as those with low administered doses.[3]
-
Scope: Method 1 allows for the simultaneous determination of norgestimate and multiple metabolites, which can be advantageous for comprehensive pharmacokinetic profiling.[1]
-
Sample Throughput: The shorter run time of the UPLC method (Method 2) suggests a higher sample throughput capacity, which is a critical factor in large-scale studies.[3][4]
-
Extraction Technique: Solid-phase extraction (SPE) as used in Method 2, is often more amenable to automation and can provide cleaner extracts compared to liquid-liquid extraction (LLE).
Conclusion
The selection of a bioanalytical method for norgestimate and its metabolites should be guided by the specific research question and the required analytical performance characteristics. The methods summarized in this guide represent robust and validated approaches for the quantification of these compounds in biological matrices. For inter-laboratory studies or when comparing data from different sources, a thorough method cross-validation is essential to ensure data consistency and reliability.[5] Researchers should consult the original publications for detailed procedural information and validation data.
References
- 1. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standard Selection in FDA-Regulated Bioanalytical Method Validation
For researchers, scientists, and drug development professionals navigating the rigorous landscape of FDA guidelines for bioanalytical method validation, the choice of an internal standard (IS) is a critical decision that significantly impacts data quality and regulatory success. The FDA, through its adoption of the International Council for Harmonisation (ICH) M10 guideline, provides a comprehensive framework for the validation of bioanalytical methods.[1][2] A cornerstone of this guidance is the proper use of an internal standard to ensure the accuracy and precision of the method by correcting for variability during sample processing and analysis.[1][2]
This guide provides an objective comparison of the two primary internal standard strategies—Stable Isotope-Labeled (SIL) and Structural Analog—supported by illustrative experimental data and detailed protocols to inform your method development and validation processes.
The Role of the Internal Standard
An internal standard is a compound of a known concentration added to every sample, including calibrators and quality control (QC) samples, at the earliest possible stage of sample processing.[3][4] The ideal IS mimics the physicochemical properties of the analyte, ensuring that any variations in extraction recovery, injection volume, or instrument response are accounted for, thereby improving the accuracy and precision of the method.[1] The ICH M10 guidance recommends the use of a suitable internal standard for all chromatographic assays, and its absence must be justified.[1][4]
Comparing the Titans: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The two main types of internal standards employed in bioanalytical assays are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). This makes it chemically identical to the analyte but with a different mass, allowing it to be distinguished by a mass spectrometer. SIL-IS are widely considered the "gold standard" as they co-elute with the analyte and experience nearly identical matrix effects and extraction recoveries.
-
Structural Analog Internal Standard: This is a compound with a chemical structure and physicochemical properties very similar to the analyte but is not isotopically labeled. While a viable option when a SIL-IS is not available, its behavior may not perfectly mimic the analyte, potentially leading to less effective correction for variability.
Quantitative Data Comparison: A Case Study
To illustrate the performance differences between a SIL-IS and a structural analog IS, we present hypothetical but realistic validation data for the analysis of a fictitious drug, "Gemini-2525," in human plasma. The data is benchmarked against the acceptance criteria outlined in the ICH M10 guidance.[4][5]
Table 1: Accuracy and Precision
| Parameter | Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) | Acceptance Criteria (% Bias & %CV) |
| Intra-Day | SIL-IS | LLOQ | 1.00 | 1.03 | 3.0 | 4.5 | LLOQ: ±20%; Others: ±15% |
| Low | 3.00 | 2.95 | -1.7 | 3.2 | |||
| Mid | 50.0 | 51.2 | 2.4 | 2.1 | |||
| High | 80.0 | 79.4 | -0.8 | 1.9 | |||
| Structural Analog | LLOQ | 1.00 | 1.12 | 12.0 | 9.8 | ||
| Low | 3.00 | 3.21 | 7.0 | 6.5 | |||
| Mid | 50.0 | 47.9 | -4.2 | 5.3 | |||
| High | 80.0 | 85.1 | 6.4 | 4.8 | |||
| Inter-Day | SIL-IS | LLOQ | 1.00 | 1.05 | 5.0 | 5.2 | LLOQ: ±20%; Others: ±15% |
| Low | 3.00 | 2.98 | -0.7 | 4.1 | |||
| Mid | 50.0 | 50.9 | 1.8 | 2.8 | |||
| High | 80.0 | 79.8 | -0.3 | 2.5 | |||
| Structural Analog | LLOQ | 1.00 | 1.15 | 15.0 | 11.2 | ||
| Low | 3.00 | 3.25 | 8.3 | 7.9 | |||
| Mid | 50.0 | 47.5 | -5.0 | 6.1 | |||
| High | 80.0 | 86.2 | 7.8 | 5.5 |
Table 2: Matrix Effect
| Internal Standard Type | QC Level | Matrix Lots (n=6) | Mean Accuracy (% Bias) | Precision (%CV) | Acceptance Criteria (%CV) |
| SIL-IS | Low | 1-6 | 2.5 | 3.8 | ≤15% |
| High | 1-6 | 1.9 | 2.7 | ||
| Structural Analog | Low | 1-6 | 8.7 | 12.5 | |
| High | 1-6 | 9.2 | 10.8 |
Table 3: Stability
| Stability Test | Internal Standard Type | QC Level | % Change from Nominal (Mean) | Acceptance Criteria |
| Freeze-Thaw (3 cycles) | SIL-IS | Low | -2.1 | Within ±15% |
| High | -1.5 | |||
| Structural Analog | Low | -6.8 | ||
| High | -5.4 | |||
| Bench-Top (24h, RT) | SIL-IS | Low | -1.8 | Within ±15% |
| High | -1.2 | |||
| Structural Analog | Low | -8.2 | ||
| High | -7.1 | |||
| Long-Term (90 days, -80°C) | SIL-IS | Low | -3.5 | Within ±15% |
| High | -2.8 | |||
| Structural Analog | Low | -11.4 | ||
| High | -9.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and regulatory compliance of bioanalytical method validation.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration and the degree of scatter in the data.
Protocol:
-
Prepare calibration standards and Quality Control (QC) samples (LLOQ, Low, Mid, High) by spiking blank human plasma with known concentrations of Gemini-2525.
-
Add the selected internal standard (SIL-IS or Structural Analog) at a constant concentration to all samples except the blank.
-
Process the samples using a protein precipitation method with acetonitrile.
-
Analyze the extracted samples via LC-MS/MS.
-
For intra-day (within-run) accuracy and precision, analyze five replicates of each QC level in a single analytical run.
-
For inter-day (between-run) accuracy and precision, repeat the analysis on three separate days.
-
Calculate the % Bias for accuracy and the % Coefficient of Variation (%CV) for precision.[4][5]
Matrix Effect
Objective: To assess the potential for the biological matrix to interfere with the ionization of the analyte and internal standard.
Protocol:
-
Obtain blank human plasma from at least six different sources.[1]
-
For each source, prepare two sets of samples at low and high QC concentrations.
-
Set 1: Spike the analyte and internal standard into the post-extraction supernatant of the blank plasma.
-
Set 2: Spike the analyte and internal standard into a neat solution.
-
-
Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set 1 by the peak area in Set 2.
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
-
Calculate the %CV of the IS-normalized matrix factors across the six lots. The acceptance criterion is a %CV of ≤15%.[5]
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[6]
Protocol:
-
Prepare low and high QC samples in human plasma.
-
Freeze-Thaw Stability: Subject the QC samples to three freeze-thaw cycles (-80°C to room temperature).
-
Bench-Top Stability: Keep the QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 24 hours).
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of study samples.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the measured concentrations to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.[6]
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in bioanalytical method validation.
Caption: Experimental workflow for bioanalytical sample analysis with an internal standard.
Caption: Decision pathway for selecting an appropriate internal standard.
Caption: Logical comparison of variability compensation by SIL vs. Structural Analog IS.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method validation. While the acceptance criteria for validation may be met with either a SIL or a structural analog internal standard, the presented data clearly illustrates the superior performance of the SIL-IS in terms of accuracy, precision, and robustness against matrix effects and instability. By more closely mimicking the analyte, a SIL-IS provides more effective compensation for analytical variability, leading to higher quality data. By following the detailed experimental protocols outlined in this guide and adhering to the harmonized FDA/ICH M10 guidelines, researchers can confidently validate their bioanalytical methods, ensuring the generation of high-quality data for their drug development programs.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
A Comparative Guide to Internal Standards for Norgestimate Quantification: Performance Assessment of N-Acetyl Norgestimate-d6 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of internal standards (IS) for the quantitative analysis of Norgestimate (B1679921) (NGM) and its primary active metabolite, 17-desacetyl norgestimate (DNGM), with a focus on the potential utility of N-Acetyl Norgestimate-d6 (B602510). As direct experimental data on the performance of N-Acetyl Norgestimate-d6 as an IS is not publicly available, this guide will leverage data from studies using closely related deuterated analogues and discuss the theoretical advantages and considerations for its use. The primary focus will be on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the standard for high-sensitivity bioanalysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting analytical variability.[1] An ideal IS co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to the unlabeled analyte but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical behavior ensures they effectively track the analyte throughout the entire analytical process.[1]
Performance of Deuterated Norgestimate Analogues as Internal Standards
While specific data for this compound is lacking, extensive research has been conducted on other deuterated analogues of NGM and its metabolites. Notably, 17-desacetyl norgestimate-d6 (DNGM-d6) and Norgestimate-d6 (NGM-d6) have been successfully employed in validated bioanalytical methods.
A comprehensive study on the quantification of DNGM in human plasma utilized DNGM-d6 as the internal standard.[2] The method demonstrated high sensitivity, accuracy, and precision, making it suitable for bioequivalence studies.[2] The key performance metrics from this study are summarized in the table below.
Table 1: Performance Data for 17-desacetyl norgestimate-d6 as an Internal Standard [2]
| Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 20–5000 pg/mL |
| Correlation Coefficient (r²) | ≥0.9988 |
| Precision & Accuracy | |
| Intra-run Precision (%CV) | ≤ 10% |
| Inter-run Precision (%CV) | ≤ 10% |
| Intra-run Accuracy (%RE) | Within ±10% |
| Inter-run Accuracy (%RE) | Within ±10% |
| Recovery | |
| Analyte (DNGM) | 96.30% |
| Internal Standard (DNGM-d6) | 93.90% |
Another study focusing on the simultaneous quantification of NGM, DNGM, and ethinyl estradiol (B170435) also successfully employed NGM-d6 and DNGM-d6 as internal standards, highlighting their suitability for multi-analyte bioanalysis.[3]
Assessing the Potential of this compound as an IS
N-Acetyl Norgestimate is an intermediate in the synthesis of Norgestimate.[4] As a deuterated analogue, this compound would be expected to share many of the favorable characteristics of other SIL-IS.
Theoretical Advantages:
-
Co-elution: Due to its structural similarity to Norgestimate, it is likely to have a very similar retention time in reversed-phase liquid chromatography, a critical factor for effective matrix effect compensation.
-
Similar Extraction Recovery: The physicochemical properties of this compound are expected to be very close to those of Norgestimate and its metabolites, leading to comparable extraction efficiencies from biological matrices.
-
Reduced Cross-Talk: The mass difference introduced by the deuterium labels (d6) provides a distinct m/z value, minimizing the risk of isotopic crosstalk with the analyte.
Considerations and Need for Validation:
-
Ionization Efficiency: While structurally similar, the N-acetyl group may influence the ionization efficiency in the mass spectrometer's source compared to Norgestimate or its deacetylated metabolites. This would need to be carefully evaluated during method development to ensure a consistent and reliable response ratio between the analyte and the IS.
-
Stability: The stability of the N-acetyl group and the deuterium labels throughout the sample preparation and analysis process would need to be thoroughly assessed.
-
Commercial Availability and Cost: The accessibility and cost of custom-synthesized this compound would be a practical consideration for its routine use.
Comparison with Alternative Internal Standards
For the analysis of Norgestimate and its metabolites, the primary alternatives to a deuterated analogue of the analyte or its direct metabolite would be a structurally similar compound (analogue IS) or a different deuterated compound. However, these alternatives present significant disadvantages compared to a SIL-IS.
Table 2: Comparison of Internal Standard Types for Norgestimate Analysis
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Theoretical) | - Likely co-elution with NGM- Similar extraction recovery- Stable isotope label for mass spectrometric distinction | - Potential difference in ionization efficiency- Requires experimental validation- Availability and cost may be a concern |
| 17-desacetyl norgestimate-d6 (Proven) | - Co-elutes with DNGM- Proven high accuracy and precision[2]- Commercially available | - May not be the ideal IS for NGM itself if chromatographic separation is significant |
| Norgestimate-d6 (Proven) | - The ideal IS for NGM analysis- Co-elutes and has identical chemical properties[3] | - May not be the ideal IS for DNGM if their chromatographic behaviors differ significantly |
| Analogue (Non-deuterated) IS | - Lower cost | - Unlikely to perfectly co-elute- Differences in extraction recovery and ionization response- More susceptible to matrix effects- Generally leads to lower accuracy and precision |
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS method for the quantification of 17-desacetyl norgestimate using 17-desacetyl norgestimate-d6 as the internal standard, adapted from a published study.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of purified water followed by 1 mL of 20% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17-desacetyl norgestimate: Precursor ion > Product ion (specific m/z to be optimized).
-
17-desacetyl norgestimate-d6: Precursor ion > Product ion (specific m/z to be optimized).
-
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the bioanalytical workflow for Norgestimate and its metabolites.
Caption: A typical bioanalytical sample preparation workflow.
Caption: Simplified metabolic pathway of Norgestimate.
Conclusion
While direct experimental data for this compound as an internal standard is not available, its theoretical properties make it a promising candidate for the quantitative analysis of Norgestimate. Based on the well-documented success of other deuterated analogues like 17-desacetyl norgestimate-d6 and Norgestimate-d6, it is reasonable to expect that this compound would offer excellent performance in terms of linearity, precision, and accuracy, provided that its ionization response relative to the analyte is carefully characterized and validated. For researchers developing new bioanalytical methods for Norgestimate, the use of a stable isotope-labeled internal standard is strongly recommended. While 17-desacetyl norgestimate-d6 and Norgestimate-d6 are proven and reliable options, this compound represents a viable alternative that warrants experimental investigation. Any new method employing this internal standard would require rigorous validation following regulatory guidelines to ensure its suitability for its intended purpose.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate at low pg/mL in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. scbt.com [scbt.com]
- 4. uspnf.com [uspnf.com]
Justification for Using N-Acetyl Norgestimate-d6 in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data submitted to regulatory agencies. This guide provides an objective comparison of N-Acetyl Norgestimate-d6, a stable isotope-labeled internal standard (SIL-IS), against other alternatives. The evidence strongly supports the use of SIL-IS, like this compound, for achieving the highest levels of accuracy and precision in quantitative bioanalysis, a cornerstone of successful regulatory submissions.
The Imperative for an Internal Standard in Regulated Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls.[1] Its primary role is to correct for analytical variability that can occur during sample preparation, injection, and detection.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the use of a suitable internal standard in bioanalytical methods to ensure data integrity.[4]
The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[5] This is where this compound excels as an IS for the quantification of N-Acetyl Norgestimate or its parent drug, Norgestimate, which is rapidly metabolized.[6][7][8]
Comparison of Internal Standard Strategies
The selection of an appropriate internal standard is pivotal for method robustness. The primary choices are a stable isotope-labeled (deuterated) standard or a structurally analogous compound.
| Feature | This compound (SIL-IS) | Structural Analogue IS | Justification for Superiority |
| Chemical Structure | Identical to analyte, with deuterium (B1214612) atoms replacing hydrogen atoms. | Different chemical structure, but similar properties. | Near-identical chemical nature ensures it behaves the same way as the analyte during extraction and analysis.[2] |
| Chromatographic Elution | Co-elutes with the analyte.[3] | Elutes at a different retention time. | Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more effective normalization.[1] |
| Matrix Effect Compensation | Highly effective compensation. | Inconsistent and often poor compensation. | Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a major source of error. A SIL-IS experiences the same effect as the analyte, allowing for accurate correction.[9] |
| Extraction Recovery | Virtually identical recovery to the analyte. | Recovery can differ significantly from the analyte. | Similar recovery ensures that any loss of analyte during sample processing is mirrored by the IS, maintaining an accurate analyte/IS ratio.[10] |
| Precision (%CV) | Typically <15% (often <10%).[1] | Can be >15%.[1] | The superior ability to correct for variability results in significantly better method precision.[11] |
| Accuracy (% Bias) | Typically within ±15% (often ±5%).[1] | Can exceed ±15%.[1] | Higher accuracy is consistently achieved due to better compensation for matrix effects and recovery variations.[9] |
| Regulatory Acceptance | Considered the "gold standard" and is highly recommended by regulatory agencies.[2][12] | Acceptable, but requires more extensive validation to prove its suitability and may face greater scrutiny.[13] | Regulatory guidelines favor SIL-IS because they provide the most reliable and reproducible data.[4] |
Experimental Protocols
A detailed methodology is crucial for the validation of a bioanalytical assay. Below is a representative protocol for the quantification of an analyte (e.g., N-Acetyl Norgestimate) in human plasma using this compound as an internal standard.
Generalized Bioanalytical Method Validation Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of the analyte and the SIL-IS (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working solutions for the calibration curve standards and quality control (QC) samples by serially diluting the stock solutions.[4]
-
Prepare a working solution of the SIL-IS at a fixed concentration to be spiked into all samples.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a concentration range that covers the expected in-vivo concentrations. A typical range might be 20-5000 pg/mL.[14]
-
Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high.[10]
-
-
Sample Extraction:
-
Aliquot a specific volume of plasma sample, calibrator, or QC into a clean tube.
-
Add a precise volume of the SIL-IS working solution to every tube (except for blank matrix samples).
-
Perform sample clean-up and analyte extraction. A common technique is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added to precipitate proteins, followed by centrifugation.[3] Alternatively, liquid-liquid extraction or solid-phase extraction can be used.[14]
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatography: Use a suitable C18 reversed-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve chromatographic separation. The method should be optimized so the analyte and SIL-IS co-elute.[14]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored to ensure specificity and sensitivity.
-
-
Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (analyte/SIL-IS) against the nominal concentration of the calibrators.
-
Use a weighted linear regression model to fit the curve.
-
Quantify the analyte concentration in QC and unknown samples from the calibration curve.
-
The validation must demonstrate the method's accuracy, precision, selectivity, stability, and matrix effect according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance for Industry).[4][10]
-
Mandatory Visualizations
Logical Justification for SIL-IS Selection
The following diagram illustrates the decision-making process and justification for selecting a stable isotope-labeled internal standard for a regulated bioanalytical study.
Caption: Justification pathway for selecting a SIL-IS.
Generalized Experimental Workflow
This diagram outlines the typical workflow for analyzing biological samples using an SIL-IS.
Caption: Standard workflow for sample analysis.
Mechanism of SIL-IS Correction
This diagram illustrates how a co-eluting SIL-IS effectively corrects for matrix-induced ion suppression during LC-MS/MS analysis.
Caption: How a SIL-IS corrects for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Norgestimate - Wikipedia [en.wikipedia.org]
- 8. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. fda.gov [fda.gov]
- 11. scispace.com [scispace.com]
- 12. fda.gov [fda.gov]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Acetyl Norgestimate-d6: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of N-Acetyl Norgestimate-d6, a deuterated synthetic progestin used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is suspected of causing cancer and may damage fertility or the unborn child, necessitating careful handling and disposal as a hazardous chemical waste.
Summary of Key Chemical and Physical Properties
A comprehensive understanding of the chemical's properties is fundamental to safe handling and disposal. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | BOC Sciences |
| Synonyms | Norgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6 | BOC Sciences |
| Molecular Formula | C25H27D6NO4 | Santa Cruz Biotechnology[1] |
| Molecular Weight | 417.57 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | White to light yellow solid/powder | BOC Sciences, Expert Synthesis Solutions[2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol (B129727). | BOC Sciences |
| Melting Point | Data not readily available | N/A |
| Boiling Point | Data not readily available | N/A |
| Density | Data not readily available | N/A |
Procedural, Step-by-Step Guidance for Disposal
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Neutralization (if applicable and safe)
As a stable synthetic steroid, this compound is not readily neutralized by simple laboratory procedures. Therefore, chemical neutralization as a method of disposal is not recommended. The primary disposal method is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., unused product, contaminated lab supplies such as weigh boats, pipette tips, and gloves) must be collected in a dedicated, properly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., solutions in organic solvents) must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Carcinogen," "Reproductive Hazard").
-
The accumulation start date (the date the first waste is added to the container) must be clearly marked.
-
-
Storage:
-
Waste containers must be kept tightly sealed except when adding waste.
-
Store the waste container in a designated, secure satellite accumulation area within the laboratory, away from general traffic and incompatible chemicals.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS or contractor with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.
-
-
Decontamination of Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethyl acetate) before being discarded as non-hazardous waste.
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Acetyl Norgestimate-d6
Essential Safety and Handling Guide for N-Acetyl Norgestimate-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated analog of a potent synthetic progestin. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a potent, isotopically labeled steroid compound, this compound should be handled with extreme care, treating it as a hazardous substance. All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work. The information herein is based on safety data for the closely related compound, Norgestimate-d6.[1]
Core Safety and Personal Protective Equipment (PPE)
Given the potent hormonal activity and potential health risks associated with this compound, minimizing exposure is paramount. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[2] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. Double gloving is a best practice for handling potent compounds.[2][3] |
| Eye Protection | Chemical splash goggles.[3][4] | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[2] | Prevents contamination of personal clothing and skin. Gowns should be shown to resist permeability by hazardous drugs. |
| Respiratory Protection | A properly fitted N95 respirator or higher.[2][4] | Required if there is a risk of aerosolization, such as when handling the solid compound outside of a certified chemical fume hood or containment isolator. |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage location should be clearly labeled as "Potent Compound Storage" and accessible only to authorized personnel.
2. Preparation and Handling:
-
All handling of the solid compound must be performed in a certified chemical fume hood, a glove box, or a containment isolator to prevent inhalation of any airborne particles.[3][5]
-
Use a calibrated analytical balance with a draft shield to weigh the compound.
-
When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Work over a disposable absorbent bench pad to contain any potential spills.
3. During Experimentation:
-
When diluting stock solutions or adding the compound to experimental setups (e.g., cell culture media), continue to wear all prescribed PPE.
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.
4. Decontamination and Cleaning:
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood or containment unit with a suitable cleaning agent after each use.
5. Disposal: Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gown, etc.), absorbent pads, and contaminated labware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[3]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Precautions
The following diagram illustrates the standard workflow for handling potent compounds like this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
